Product packaging for Secalciferol(Cat. No.:CAS No. 55721-11-4)

Secalciferol

Cat. No.: B192353
CAS No.: 55721-11-4
M. Wt: 416.6 g/mol
InChI Key: FCKJYANJHNLEEP-XRWYNYHCSA-N
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Description

(24R)-24,25-dihydroxycalciol is a seco-cholestane, a hydroxy seco-steroid and a hydroxycalciol. It has a role as a human metabolite.
Secalciferol has been reported in Homo sapiens, Streptomyces filamentosus, and Streptomyces sclerotialus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O3 B192353 Secalciferol CAS No. 55721-11-4

Properties

IUPAC Name

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKJYANJHNLEEP-XRWYNYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021260
Record name 24R,25-Dihydroxyvitamin D3
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Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24R,25-Dihydroxyvitamin D3
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55721-11-4
Record name 24R,25-Dihydroxyvitamin D3
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Record name Secalciferol [USAN:INN:BAN]
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Record name 24R,25-Dihydroxyvitamin D3
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Record name SECALCIFEROL
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Record name 24R,25-Dihydroxyvitamin D3
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physical and chemical properties of (24R)-24,25-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (24R)-24,25-Dihydroxyvitamin D3. It is intended for researchers, scientists, and drug development professionals working with vitamin D metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows.

Core Physical and Chemical Properties

(24R)-24,25-Dihydroxyvitamin D3, a significant metabolite of vitamin D3, plays a role in various physiological processes. While considered by some as an inactive catabolite destined for excretion, emerging evidence suggests it possesses unique biological activities, particularly in bone and cartilage health.[1][2] It is formed from 25-hydroxyvitamin D3 through the action of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase).[1]

Table 1: Physical and Chemical Properties of (24R)-24,25-Dihydroxyvitamin D3

PropertyValueSource
Chemical Formula C₂₇H₄₄O₃[3]
Molecular Weight 416.6 g/mol [3]
IUPAC Name (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol[2][3]
CAS Number 40013-87-4[2]
Appearance White to off-white solid[4]
Melting Point Not explicitly available in the searched literature for the solid form.
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] Sparingly soluble in aqueous buffers.[5] For aqueous solutions, it is recommended to first dissolve in ethanol and then dilute with the aqueous buffer.[5] The solubility of the parent compound, Vitamin D3, has been reported in various organic solvents, with higher solubility in less polar solvents like propan-1-ol and ethanol compared to methanol and acetonitrile.[4]
Stability Recommended storage for solutions is at -20°C, protected from light.[6] Stock solutions in DMSO are suggested to be stored at -80°C for up to 6 months and at -20°C for 1 month, under nitrogen and protected from light.[4] The parent compound, Vitamin D3, is known to be sensitive to light, oxygen, and acidic pH.[7]

Synthesis and Metabolism

The synthesis of (24R)-24,25-Dihydroxyvitamin D3 is a crucial step in the catabolic pathway of vitamin D3.

Biosynthesis

The primary route of biosynthesis involves the hydroxylation of 25-hydroxyvitamin D3 (calcifediol) at the C24 position. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase.[1]

Biosynthesis of (24R)-24,25-Dihydroxyvitamin D3 25-Hydroxyvitamin D3 25-Hydroxyvitamin D3 (24R)-24,25-Dihydroxyvitamin D3 (24R)-24,25-Dihydroxyvitamin D3 25-Hydroxyvitamin D3->(24R)-24,25-Dihydroxyvitamin D3 Hydroxylation at C24 CYP24A1 CYP24A1 CYP24A1->25-Hydroxyvitamin D3

Biosynthesis of (24R)-24,25-Dihydroxyvitamin D3.
Chemical Synthesis

Several chemical synthesis routes for (24R)-24,25-Dihydroxyvitamin D3 have been developed, often for the purpose of creating standards for analytical methods or for biological studies. One approach involves Lythgoe's Wittig-Horner reaction, with a key step being the stereocontrolled introduction of the 24-hydroxyl group via a palladium(0)-induced[8][8]-sigmatropic rearrangement.[9] Another method starts with 3β-hydroxy-5-cholenic acid methyl ester and involves several steps, including a Pummerer rearrangement and irradiation, to yield a precursor that is then reacted with a Grignard reagent.[10]

Biological Activity and Signaling Pathways

While often considered a less active metabolite compared to 1α,25-dihydroxyvitamin D3, (24R)-24,25-Dihydroxyvitamin D3 exhibits distinct biological effects, particularly in bone and cartilage. It has been shown to play a role in fracture healing and the maintenance of normal bone integrity.

Genomic Signaling Pathway

(24R)-24,25-Dihydroxyvitamin D3 can bind to the Vitamin D Receptor (VDR), although with a lower affinity than 1α,25-dihydroxyvitamin D3. Upon binding, the VDR can form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Genomic Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolite (24R)-24,25(OH)2D3 VDR VDR Metabolite->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulates

Genomic signaling of (24R)-24,25-Dihydroxyvitamin D3.
Non-Genomic Signaling Pathway

In addition to its genomic actions, (24R)-24,25-Dihydroxyvitamin D3 is also capable of initiating rapid, non-genomic signaling events. These are mediated through membrane-associated receptors and involve the activation of intracellular signaling cascades. For instance, in hepatocytes, it has been shown to induce pro-inflammatory signaling pathways.

Non-Genomic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Metabolite (24R)-24,25(OH)2D3 Membrane_Receptor Membrane Receptor Metabolite->Membrane_Receptor Binds PLC Phospholipase C (PLC) Membrane_Receptor->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK MAP Kinase Cascade PKC->MAPK Cellular_Response Rapid Cellular Response MAPK->Cellular_Response

Non-genomic signaling of (24R)-24,25-Dihydroxyvitamin D3.

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of (24R)-24,25-Dihydroxyvitamin D3 in biological matrices such as serum.

Table 2: Representative LC-MS/MS Protocol for (24R)-24,25-Dihydroxyvitamin D3 in Human Serum

StepDescription
Sample Preparation 1. To 100 µL of serum, add an internal standard (e.g., d6-24,25(OH)₂D₃).2. Perform protein precipitation with a solvent like methanol or zinc sulfate.[11]3. Centrifuge to pellet the precipitated proteins.4. Perform liquid-liquid extraction of the supernatant with an organic solvent (e.g., hexane/MTBE).[11]5. Evaporate the organic layer to dryness under a stream of nitrogen.6. Reconstitute the residue in the mobile phase.
Chromatography LC System: Waters ACQUITY UPLC or similar.[11]Column: ACQUITY UPLC BEH-Phenyl, 1.7 µm, 2.1 x 50 mm or similar.[11]Mobile Phase A: 2 mM ammonium acetate + 0.1% formic acid in water.[11]Mobile Phase B: 2 mM ammonium acetate + 0.1% formic acid in methanol.[11]Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analyte.[11]Flow Rate: 400 µL/min.[11]
Mass Spectrometry Mass Spectrometer: Waters Xevo TQ-S or a similar triple quadrupole instrument.[11]Ionization Mode: Electrospray Ionization (ESI) positive.[11]Acquisition Mode: Multiple Reaction Monitoring (MRM).[11]MRM Transition (example): For the DMEQ-TAD derivatized analyte: 762.6 > 468.3 m/z.[11]

digraph "LC-MS/MS Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Serum Sample"]; "Add_IS" [label="Add Internal Standard"]; "Protein_Precipitation" [label="Protein Precipitation"]; "Extraction" [label="Liquid-Liquid Extraction"]; "Evaporation" [label="Evaporation to Dryness"]; "Reconstitution" [label="Reconstitution"]; "LC_Separation" [label="LC Separation"]; "MS_Detection" [label="MS/MS Detection"]; "Data_Analysis" [label="Data Analysis"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Quantification Result"];

"Start" -> "Add_IS" -> "Protein_Precipitation" -> "Extraction" -> "Evaporation" -> "Reconstitution" -> "LC_Separation" -> "MS_Detection" -> "Data_Analysis" -> "End"; }

LC-MS/MS workflow for (24R)-24,25-Dihydroxyvitamin D3.
VDR Binding Assay - Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of (24R)-24,25-Dihydroxyvitamin D3-liganded VDR to a specific DNA sequence (VDRE).

Table 3: General Protocol for VDR-VDRE EMSA

StepDescription
Probe Preparation 1. Synthesize and anneal complementary oligonucleotides containing the VDRE sequence.2. Label the double-stranded DNA probe, typically with a radioisotope (e.g., ³²P) or a fluorescent dye.
Binding Reaction 1. Incubate the labeled VDRE probe with purified VDR and RXR proteins in a binding buffer.2. Add (24R)-24,25-Dihydroxyvitamin D3 to the reaction mixture to assess its effect on VDR-VDRE binding. Include a control with 1α,25-dihydroxyvitamin D3 and a no-ligand control.3. Incubate at room temperature to allow complex formation.
Electrophoresis 1. Load the binding reaction mixtures onto a non-denaturing polyacrylamide gel.2. Run the electrophoresis at a constant voltage in a cold room or with a cooling system.
Detection 1. After electrophoresis, dry the gel.2. Expose the gel to X-ray film (for radiolabeled probes) or scan using an appropriate imager (for fluorescent probes) to visualize the DNA-protein complexes. A "shift" in the migration of the labeled probe indicates binding.

Conclusion

(24R)-24,25-Dihydroxyvitamin D3 is a metabolite of vitamin D3 with distinct physical, chemical, and biological properties. While its role is still under investigation, it is evident that it is not merely an inactive catabolite. Its ability to interact with the VDR and potentially other receptors, thereby modulating gene expression and initiating rapid signaling events, suggests a more complex physiological function than previously appreciated. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to further explore the significance of this intriguing vitamin D metabolite.

References

The Discovery and History of Secalciferol: A Vitamin D Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, chemically known as (24R)-24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), is a significant metabolite of vitamin D₃. Initially considered an inactive catabolite destined for excretion, emerging research has unveiled its distinct biological functions, particularly in bone and cartilage health. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound's role as a vitamin D metabolite.

Discovery and Initial Characterization

The journey to understanding the complex metabolic pathway of vitamin D₃ led to the identification of several hydroxylated derivatives. Following the discovery of the circulating form, 25-hydroxyvitamin D₃ (25(OH)D₃), and the active hormonal form, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), researchers sought to identify other metabolites.

In 1972 , a pivotal study by Holick, Schnoes, DeLuca, Gray, Boyle, and Suda led to the first isolation and identification of this compound.[1][2] This discovery was made in the laboratory of Hector DeLuca, a prominent figure in vitamin D research.[2] The metabolite was isolated from the kidneys of animals, indicating its endogenous production.[1]

Key Researchers
  • Hector F. DeLuca: A leading figure in vitamin D research, his laboratory was at the forefront of identifying key vitamin D metabolites.

  • Michael F. Holick: A key collaborator in DeLuca's lab, Holick played a crucial role in the identification of 24,25(OH)₂D₃.[1][2]

  • H. K. Schnoes: Contributed to the chemical characterization and structural elucidation of the newly discovered metabolite.[1]

Biosynthesis of this compound

This compound is synthesized from its precursor, 25-hydroxyvitamin D₃, through the action of the mitochondrial enzyme CYP24A1 , also known as 25-hydroxyvitamin D₃-24-hydroxylase.[2][3] This enzyme is a member of the cytochrome P450 superfamily and is responsible for hydroxylating vitamin D metabolites at the C-24 position.[3]

The expression and activity of CYP24A1 are tightly regulated. It is induced by the active form of vitamin D, 1,25(OH)₂D₃, creating a feedback loop to control the levels of active vitamin D and promote the catabolism of 25(OH)D₃.[4]

Experimental Protocols

General Experimental Workflow for Isolation and Identification (circa 1970s)

A generalized workflow for the isolation and characterization of vitamin D metabolites during that period would have included the following steps:

  • Extraction: Lipid-soluble compounds, including vitamin D and its metabolites, would be extracted from biological samples (e.g., kidney tissue, plasma) using organic solvents.

  • Chromatographic Separation: The crude extract would then be subjected to various chromatographic techniques to separate the different metabolites.

    • Open-Column Chromatography: Initially, techniques like chromatography on silicic acid or Sephadex LH-20 were commonly used for preliminary fractionation.

    • High-Performance Liquid Chromatography (HPLC): The development of HPLC in the 1970s provided a powerful tool for the high-resolution separation of closely related vitamin D metabolites.[5]

  • Spectrometric Analysis for Structural Elucidation:

    • Ultraviolet (UV) Spectrophotometry: Vitamin D and its metabolites exhibit a characteristic UV absorption spectrum, which was used for detection and preliminary identification.

    • Mass Spectrometry (MS): Mass spectrometry was a critical tool for determining the molecular weight and fragmentation pattern of the isolated compound, providing crucial information for its structural identification.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR spectroscopy would have been employed to determine the precise arrangement of atoms within the molecule.

Experimental Workflow for Vitamin D Metabolite Isolation (1970s)

experimental_workflow cluster_extraction Extraction cluster_separation Chromatographic Separation cluster_analysis Structural Analysis BiologicalSample Biological Sample (e.g., Kidney, Plasma) OrganicSolvent Organic Solvent Extraction BiologicalSample->OrganicSolvent CrudeExtract Crude Lipid Extract OrganicSolvent->CrudeExtract ColumnChrom Open-Column Chromatography (Silicic Acid/Sephadex) CrudeExtract->ColumnChrom HPLC High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC Fractions Purified Fractions HPLC->Fractions UV UV Spectrophotometry Fractions->UV MS Mass Spectrometry Fractions->MS NMR NMR Spectroscopy Fractions->NMR Structure Structural Elucidation UV->Structure MS->Structure NMR->Structure secalciferol_pathway This compound This compound (24,25(OH)₂D₃) FAM57B2 FAM57B2 (TLCD3B2) (Membrane Protein) This compound->FAM57B2 Binds to Activation Allosteric Activation FAM57B2->Activation LacCer Lactosylceramide (LacCer) Synthesis Activation->LacCer Signaling Downstream Signaling LacCer->Signaling Chondrocyte Chondrocyte Maturation Signaling->Chondrocyte FractureHealing Enhanced Fracture Healing Chondrocyte->FractureHealing

References

An In-depth Technical Guide on the Primary Biological Functions of Secalciferol in the Human Body

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, also known as 24,25-dihydroxycholecalciferol or 24,25(OH)₂D₃, is a significant metabolite of Vitamin D₃. While the hormonal activity of its counterpart, calcitriol (1,25-dihydroxycholecalciferol), is well-established, this compound is emerging as a molecule with distinct and crucial biological functions. This technical guide provides a comprehensive overview of the primary biological roles of this compound in the human body, focusing on its mechanism of action, involvement in key physiological processes, and the experimental methodologies used for its study.

Core Biological Functions of this compound

This compound is implicated in a range of physiological processes, often acting in concert with or modulating the effects of other Vitamin D metabolites. Its primary functions include roles in calcium homeostasis, bone metabolism, immune modulation, and the regulation of cell proliferation and differentiation.

Calcium and Phosphate Homeostasis

While calcitriol is the principal regulator of calcium and phosphate homeostasis, this compound also contributes to the intricate balance of these minerals. It is involved in the intestinal absorption of calcium, although its effects are considered less potent than those of calcitriol. The precise mechanisms are still under investigation, but it is believed to modulate calcium transport processes within the intestinal epithelium.

Bone Metabolism

This compound plays a multifaceted role in bone health. It is essential for normal bone formation and mineralization. Studies have shown that this compound promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.[1] It also influences the expression of key osteogenic markers, such as alkaline phosphatase and osteocalcin. Furthermore, this compound may have a regulatory role in bone resorption, contributing to the overall balance of bone remodeling.

Immune Modulation

The Vitamin D endocrine system is a known modulator of the immune system, and this compound contributes to these immunomodulatory effects. It can influence the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-10 (IL-10), thereby modulating inflammatory responses. This suggests a potential role for this compound in autoimmune diseases and in the body's response to infections.

Cell Proliferation and Differentiation

This compound exhibits effects on cell growth and differentiation in various cell types. In certain cancer cell lines, such as breast cancer, it has been shown to reduce tumor growth and metastasis in a dose-dependent manner by inducing apoptosis (programmed cell death).[2] Conversely, in other contexts, such as with certain cancer cell lines, it has been observed to stimulate DNA synthesis.[2] This highlights the cell-type-specific and context-dependent nature of this compound's effects on cellular proliferation.

Mechanism of Action

The biological effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

Genomic Pathway

Upon binding to the VDR in the cytoplasm, this compound induces a conformational change in the receptor. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the principal mechanism through which this compound regulates the expression of genes involved in its various biological functions.

Genomic_Signaling_of_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds Sec_VDR This compound-VDR Complex VDR->Sec_VDR Sec_VDR_Nuc This compound-VDR Complex Sec_VDR->Sec_VDR_Nuc Translocation RXR RXR VDR_RXR VDR-RXR Heterodimer Sec_VDR_Nuc->VDR_RXR RXR_Nuc RXR RXR_Nuc->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Genomic Signaling Pathway of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the pharmacokinetic properties and biological activity of this compound.

Pharmacokinetic Parameter Value (in Humans) Reference
Half-life (t½) Biphasic: 3.0 ± 0.9 hours and 8.2 ± 2.9 days[3][4]
Volume of Distribution (Vd) 0.19 ± 0.02 L/kg[3][4]
Bioavailability (Oral) Approximately 70%[3][4]
Biological Activity Observation Reference
VDR Binding Affinity Weak binding compared to 1α,25-dihydroxyvitamin D₃.[5]
Breast Cancer (MCF7) Tumor Growth (in vivo) Reduced tumor growth and metastasis.[2]
Breast Cancer (MCF7, T47D) Apoptosis (in vitro) Dose-dependent increase in apoptosis.[2]
Breast Cancer (MCF7, T47D) DNA Synthesis (in vitro) Stimulated DNA synthesis.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.

Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the VDR.

  • Materials:

    • Recombinant human VDR

    • [³H]-1α,25(OH)₂D₃ (radioligand)

    • Unlabeled this compound and 1α,25(OH)₂D₃ (competitors)

    • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

    • Hydroxyapatite slurry

    • Scintillation fluid and counter

  • Procedure:

    • Incubate a fixed concentration of recombinant VDR with a saturating concentration of [³H]-1α,25(OH)₂D₃ in the presence of increasing concentrations of unlabeled this compound or 1α,25(OH)₂D₃.

    • Incubate at 4°C for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand by adding hydroxyapatite slurry and centrifuging.

    • Wash the hydroxyapatite pellet to remove unbound radioligand.

    • Resuspend the pellet in scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) for this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

VDR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Reagents Prepare Reagents: - Recombinant VDR - [³H]-1α,25(OH)₂D₃ - this compound (unlabeled) - Binding Buffer Incubate Incubate VDR, [³H]-1α,25(OH)₂D₃, and varying concentrations of this compound Reagents->Incubate Add_HAP Add Hydroxyapatite (HAP) Incubate->Add_HAP Centrifuge Centrifuge Add_HAP->Centrifuge Wash Wash Pellet Centrifuge->Wash Add_Scint Add Scintillation Fluid Wash->Add_Scint Count Scintillation Counting Add_Scint->Count Analyze Generate Competition Curve Calculate IC₅₀ and Ki Count->Analyze

Experimental Workflow for VDR Competitive Binding Assay.
Osteoblast Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

  • Materials:

    • Human mesenchymal stem cells (hMSCs)

    • Osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid)

    • This compound

    • Alkaline phosphatase (ALP) staining kit

    • Alizarin Red S staining solution

    • RNA extraction kit and reagents for qRT-PCR

    • Antibodies for osteocalcin (for Western blot or ELISA)

  • Procedure:

    • Culture hMSCs in standard growth medium until they reach confluence.

    • Induce osteogenic differentiation by switching to osteogenic differentiation medium.

    • Treat cells with varying concentrations of this compound or vehicle control.

    • At different time points (e.g., 7, 14, and 21 days), assess osteoblast differentiation using the following methods:

      • Alkaline Phosphatase (ALP) Activity: Stain cells for ALP activity or perform a quantitative ALP assay on cell lysates.

      • Mineralization: Stain for calcium deposition using Alizarin Red S staining.

      • Gene Expression: Extract RNA and perform qRT-PCR to quantify the expression of osteogenic marker genes (e.g., RUNX2, ALP, Osteocalcin).

      • Protein Expression: Analyze the protein levels of osteocalcin using Western blotting or ELISA.

Osteoblast_Differentiation_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis of Differentiation Culture_MSCs Culture hMSCs to confluence Induce_Diff Induce osteogenic differentiation Culture_MSCs->Induce_Diff Treat Treat with this compound Induce_Diff->Treat ALP Alkaline Phosphatase (ALP) Assay Treat->ALP Mineralization Alizarin Red S Staining (Mineralization) Treat->Mineralization Gene_Expression qRT-PCR for Osteogenic Markers Treat->Gene_Expression Protein_Expression Western Blot/ELISA for Osteocalcin Treat->Protein_Expression

Workflow for Assessing this compound's Effect on Osteoblast Differentiation.
Cytokine Expression Analysis

This protocol is used to measure the effect of this compound on cytokine production by immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

  • Materials:

    • Human PBMCs

    • RPMI-1640 medium supplemented with fetal bovine serum

    • Lipopolysaccharide (LPS) or other immune stimulants

    • This compound

    • ELISA kits for IL-6, TNF-α, and IL-10

    • RNA extraction kit and reagents for qRT-PCR

  • Procedure:

    • Isolate PBMCs from healthy human donors using density gradient centrifugation.

    • Culture PBMCs in RPMI-1640 medium.

    • Pre-treat cells with varying concentrations of this compound for a specified time.

    • Stimulate the cells with LPS to induce cytokine production.

    • After an appropriate incubation period, collect the cell culture supernatants and cell pellets.

    • Cytokine Protein Levels: Measure the concentrations of IL-6, TNF-α, and IL-10 in the supernatants using specific ELISA kits.

    • Cytokine Gene Expression: Extract total RNA from the cell pellets and perform qRT-PCR to quantify the mRNA levels of IL-6, TNF-α, and IL-10.

Conclusion

This compound, a major metabolite of Vitamin D₃, exhibits a range of biological functions that are critical for human health. Its roles in calcium and bone metabolism, immune modulation, and cell fate determination underscore its importance beyond being a mere intermediate in Vitamin D metabolism. While its binding affinity for the VDR is weaker than that of calcitriol, it demonstrates significant biological activity, suggesting unique or complementary roles in the Vitamin D endocrine system. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways governed by this compound, which will be crucial for leveraging its therapeutic potential in various physiological and pathological conditions. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the multifaceted nature of this compound.

References

Secalciferol: A Comprehensive Technical Guide to its Synonyms, Biological Activity, and Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, a significant metabolite of Vitamin D3, plays a crucial role in calcium homeostasis and bone metabolism. While often overshadowed by the more potent calcitriol, a growing body of research highlights its unique biological functions and therapeutic potential. This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and alternative names used in scientific literature, its quantitative biological activities, detailed experimental protocols for its study, and a visualization of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Synonyms and Alternative Names for this compound

In scientific literature and chemical databases, this compound is referred to by a variety of names. A comprehensive understanding of this nomenclature is essential for conducting thorough literature searches and for clear communication within the scientific community.

CategoryName
International Nonproprietary Name (INN) This compound
Systematic (IUPAC) Name (3β,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol
Common Chemical Names (24R)-24,25-Dihydroxyvitamin D3
24(R),25-Dihydroxycholecalciferol
(24R)-Hydroxycalcidiol
Brand Name Osteo D
CAS Registry Number 55721-11-4
PubChem CID 5283748
ChEBI ID CHEBI:28818
Other Identifiers Ro 21-5816, 24R,25(OH)2D3

Quantitative Biological Data

This compound exhibits distinct biological activities, particularly in its interaction with the Vitamin D Receptor (VDR) and its pharmacokinetic profile. The following tables summarize key quantitative data from various studies.

In Vitro Activity
ParameterValueCell Line/SystemReference
EC50 for VDR Activation 150 nMIZ-CYP24 and 12-VDRE cells[1][2]
Human Pharmacokinetics (Following a 25 µg intravenous bolus)
ParameterValueReference
Half-life (t½) 3.0 ± 0.9 hours (initial phase)[3][4]
8.2 ± 2.9 days (terminal phase)[3][4]
Volume of Distribution (Vd) 0.19 ± 0.02 L/kg[3][4]
Oral Bioavailability ~70%[3]

Key Signaling Pathways

This compound exerts its biological effects through both genomic and non-genomic signaling pathways. The genomic pathway is mediated by the nuclear Vitamin D Receptor (VDR), while the non-genomic pathways involve rapid, membrane-associated events.

Genomic Signaling Pathway

The genomic actions of this compound are initiated by its binding to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR complex binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial for the long-term regulation of calcium and phosphate homeostasis.

genomic_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds Sec_VDR This compound-VDR Complex VDR->Sec_VDR RXR RXR Sec_VDR->RXR Translocates & Heterodimerizes with VDR_RXR VDR-RXR Heterodimer RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates

Genomic Signaling Pathway of this compound.
Non-Genomic Signaling Pathway in Chondrocytes

This compound has been shown to induce rapid, non-genomic effects, particularly in chondrocytes, the cells responsible for cartilage formation. These effects are mediated by a putative membrane receptor and involve the activation of intracellular signaling cascades, such as the Protein Kinase C (PKC) pathway. This pathway is important for chondrocyte differentiation and matrix synthesis.[5]

non_genomic_signaling This compound This compound MembraneReceptor Putative Membrane Receptor This compound->MembraneReceptor Activates PLC Phospholipase C (PLC) MembraneReceptor->PLC PLD Phospholipase D (PLD) MembraneReceptor->PLD DAG Diacylglycerol (DAG) PLC->DAG PLD->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Matrix Synthesis, Chondrocyte Maturation) PKC->Response Leads to experimental_workflow cluster_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis CellCulture Culture Mammalian Cells Transfection Co-transfect with VDR and VDRE-Luciferase Plasmids CellCulture->Transfection Plating Plate Transfected Cells Transfection->Plating Treatment Treat cells with varying concentrations of this compound Plating->Treatment Lysis Cell Lysis Treatment->Lysis LuciferaseAssay Measure Luciferase Activity Lysis->LuciferaseAssay Normalization Normalize Data LuciferaseAssay->Normalization Analysis Generate Dose-Response Curve and determine EC50 Normalization->Analysis

References

The Role of Secalciferol in Calcium and Phosphate Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalciferol, also known as 24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3], is a significant metabolite of vitamin D3. While often overshadowed by the more potent calcitriol (1,25-dihydroxyvitamin D3), this compound plays a distinct and crucial role in the intricate regulation of calcium and phosphate homeostasis. This technical guide provides an in-depth exploration of this compound's mechanisms of action, its interaction with the vitamin D receptor (VDR), and its physiological effects on key target organs, including the intestines, kidneys, and bones. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of mineral metabolism and drug development.

Introduction

The vitamin D endocrine system is paramount for maintaining mineral balance and skeletal health. Vitamin D3, upon its synthesis in the skin or dietary intake, undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, producing calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D. The second hydroxylation, primarily in the kidneys, yields the highly active hormone calcitriol. However, another important metabolic pathway exists where calcifediol is hydroxylated at the 24-position to form this compound.[1] While initially considered an inactive catabolite, a growing body of evidence demonstrates that this compound possesses unique biological functions, contributing to the fine-tuning of calcium and phosphate homeostasis.[2][3]

This guide will dissect the multifaceted role of this compound, providing a detailed understanding of its contribution to mineral regulation.

Physicochemical Properties and Pharmacokinetics

This compound is a secosteroid with the molecular formula C27H44O3. Its activity is intrinsically linked to its structure, which allows for interaction with the Vitamin D Receptor (VDR).

Quantitative Data: Pharmacokinetics of this compound in Humans

Pharmacokinetic studies in healthy human subjects have provided insights into the absorption, distribution, metabolism, and excretion of this compound. The following table summarizes key pharmacokinetic parameters.

ParameterValueReference
Half-life (t½) Biphasic: 3.0 ± 0.9 hours (initial phase), 8.2 ± 2.9 days (terminal phase)[4]
Volume of Distribution (Vd) 0.19 ± 0.02 L/kg[4]
Bioavailability (Oral) Approximately 70%[4]

Mechanism of Action: The Vitamin D Receptor (VDR)

This compound, like other vitamin D metabolites, exerts its biological effects primarily through binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[5]

VDR Binding Affinity

The affinity of this compound for the VDR is lower than that of calcitriol. This difference in binding affinity is a key determinant of their respective biological potencies. While precise, directly comparative Kd or IC50 values are not consistently reported across the literature, it is generally accepted that calcitriol's affinity for the VDR is significantly higher.[6] For instance, some studies suggest the affinity of 25(OH)D and 24,25(OH)2D for the VDR is approximately 900 and 5000 times lower, respectively, compared to that of 1α,25(OH)2D.[6]

VDR-Mediated Gene Transcription

Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

VDR_Signaling cluster_cell Target Cell This compound This compound VDR VDR This compound->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to DNA Gene Target Gene VDRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: General VDR-mediated signaling pathway.

Role in Calcium Homeostasis

This compound contributes to the regulation of serum calcium levels primarily through its actions on the intestine and bone.

Intestinal Calcium Absorption

While calcitriol is the most potent stimulator of intestinal calcium absorption, this compound also plays a role. It is thought to modulate the expression of genes involved in transcellular calcium transport, such as the transient receptor potential vanilloid member 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k.[7][8]

Intestinal_Calcium_Transport cluster_enterocyte Intestinal Epithelial Cell This compound This compound VDR VDR This compound->VDR VDR_RXR VDR-RXR VDR->VDR_RXR VDRE VDRE VDR_RXR->VDRE TRPV6_Gene TRPV6 Gene VDRE->TRPV6_Gene Upregulates Calbindin_Gene Calbindin-D9k Gene VDRE->Calbindin_Gene Upregulates TRPV6 TRPV6 Channel (Apical Membrane) TRPV6_Gene->TRPV6 Calbindin Calbindin-D9k Calbindin_Gene->Calbindin Ca_cell Ca2+ TRPV6->Ca_cell PMCA1b PMCA1b (Basolateral Membrane) Calbindin->PMCA1b Facilitates transport Ca_blood Ca2+ (Blood) PMCA1b->Ca_blood Active Transport Ca_lumen Ca2+ (Lumen) Ca_lumen->TRPV6 Ca_cell->Calbindin Binds to Ca_cell->PMCA1b Active Transport

Caption: this compound's role in intestinal calcium absorption.
Bone Metabolism

This compound exhibits complex effects on bone remodeling. It has been shown to promote the differentiation of osteoblasts, the bone-forming cells.[2][3] In contrast to calcitriol, which can stimulate bone resorption at high concentrations, some studies suggest that this compound may have a more direct role in promoting bone formation and mineralization.[1] It also influences osteoclastogenesis, the formation of bone-resorbing cells, by modulating the RANKL/OPG signaling pathway.[9]

Bone_Metabolism This compound This compound Osteoblast Osteoblast This compound->Osteoblast Promotes Differentiation This compound->Osteoblast Modulates RANKL/OPG RANKL RANKL Osteoblast->RANKL Produces OPG OPG Osteoblast->OPG Produces Bone_Formation Bone Formation Osteoblast->Bone_Formation Osteoclast_Precursor Osteoclast Precursor Osteoclast Osteoclast Osteoclast_Precursor->Osteoclast Differentiation Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption RANKL->Osteoclast_Precursor Binds to RANK OPG->RANKL Inhibits

Caption: this compound's influence on bone cells.

Role in Phosphate Homeostasis

This compound also contributes to the regulation of phosphate levels, primarily through its actions in the kidneys.

Renal Phosphate Reabsorption

In the renal tubules, this compound influences the expression of sodium-phosphate cotransporters, such as NPT2a and NPT2c, which are responsible for reabsorbing phosphate from the glomerular filtrate back into the bloodstream. The precise effect of this compound on these transporters is complex and may be context-dependent, but it is understood to contribute to the overall maintenance of phosphate balance.[10][11]

Renal_Phosphate_Transport cluster_tubule Renal Tubule Cell This compound This compound VDR VDR This compound->VDR VDR_RXR VDR-RXR VDR->VDR_RXR VDRE VDRE VDR_RXR->VDRE NPT2a_Gene NPT2a Gene VDRE->NPT2a_Gene Modulates NPT2c_Gene NPT2c Gene VDRE->NPT2c_Gene Modulates NPT2a_Transporter NPT2a Transporter (Apical Membrane) NPT2a_Gene->NPT2a_Transporter NPT2c_Transporter NPT2c Transporter (Apical Membrane) NPT2c_Gene->NPT2c_Transporter Pi_cell Pi NPT2a_Transporter->Pi_cell NPT2c_Transporter->Pi_cell Pi_filtrate Pi (Filtrate) Pi_filtrate->NPT2a_Transporter Pi_filtrate->NPT2c_Transporter Pi_blood Pi (Blood) Pi_cell->Pi_blood Transport

Caption: this compound's regulation of renal phosphate transport.

Interaction with Parathyroid Hormone (PTH)

The synthesis and secretion of parathyroid hormone (PTH) are tightly regulated by serum calcium and vitamin D metabolites. While calcitriol is a potent inhibitor of PTH gene transcription, this compound also appears to have a regulatory role, contributing to the negative feedback loop that controls PTH levels.[12]

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound's function.

VDR Binding Assay (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Kd or IC50) of this compound for the Vitamin D Receptor.

Protocol Outline:

  • Preparation of VDR: Isolate VDR from a suitable source, such as recombinant expression systems or tissue extracts (e.g., chick intestine).

  • Radioligand: Use a radiolabeled high-affinity ligand, typically [3H]-calcitriol.

  • Competition: Incubate a fixed concentration of VDR and [3H]-calcitriol with increasing concentrations of unlabeled this compound (the competitor).

  • Separation: Separate the VDR-bound radioligand from the unbound radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) can be determined. The Kd can then be calculated using the Cheng-Prusoff equation.[13]

Measurement of Intestinal Calcium Absorption (In Situ Ligated Loop Technique in Rats)

Objective: To quantify the effect of this compound on active intestinal calcium transport.

Protocol Outline:

  • Animal Model: Use vitamin D-deficient rats to minimize endogenous vitamin D activity. Administer this compound or a vehicle control to different groups of animals.

  • Surgical Procedure: Anesthetize the rat and expose the small intestine. Ligate a segment of the duodenum (e.g., 5 cm).

  • Perfusion: Inject a solution containing a known concentration of calcium and a radioactive tracer (e.g., 45Ca) into the ligated loop.

  • Incubation: Allow for a specific incubation period (e.g., 30-60 minutes) for calcium absorption to occur.

  • Sample Collection: Collect the remaining luminal fluid from the loop and blood samples.

  • Analysis: Measure the amount of 45Ca remaining in the lumen and the amount that has appeared in the blood.

  • Calculation: Calculate the rate of calcium absorption based on the disappearance of 45Ca from the lumen and its appearance in the circulation.

Assessment of Renal Phosphate Reabsorption (Measurement of TmP/GFR in Mice)

Objective: To evaluate the effect of this compound on the maximal tubular reabsorption capacity for phosphate.

Protocol Outline:

  • Animal Model: Use mice treated with this compound or a vehicle control.

  • Metabolic Cages: House the mice in metabolic cages for timed urine collection (e.g., 24 hours).

  • Sample Collection: Collect urine and a blood sample at the end of the collection period.

  • Biochemical Analysis: Measure the concentrations of phosphate and creatinine in both the urine and serum samples.

  • Calculations:

    • Calculate the Glomerular Filtration Rate (GFR) using creatinine clearance: GFR = (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).

    • Calculate the Tubular Reabsorption of Phosphate (TRP): TRP = 1 - [(Urine Phosphate x Serum Creatinine) / (Serum Phosphate x Urine Creatinine)].

    • Calculate the Maximal Tubular Reabsorption of Phosphate (TmP): TmP = TRP x Serum Phosphate.

    • Calculate TmP/GFR.

Conclusion and Future Directions

This compound, or 24R,25-dihydroxyvitamin D3, is an active metabolite of vitamin D3 that contributes to the intricate regulation of calcium and phosphate homeostasis. While its binding affinity for the VDR is lower than that of calcitriol, it exerts distinct biological effects on the intestines, bones, and kidneys. Its role in promoting osteoblast differentiation and potentially modulating bone resorption highlights its importance in skeletal health. Further research is warranted to fully elucidate the specific signaling pathways and downstream gene targets of this compound in different tissues. A deeper understanding of its unique functions may open new avenues for the development of therapeutic agents for metabolic bone diseases and disorders of mineral metabolism. The continued investigation into the synergistic or antagonistic interactions between this compound and other vitamin D metabolites will be crucial in painting a complete picture of the vitamin D endocrine system.

References

Secalciferol: A Comprehensive Technical Guide to its Natural Sources and Endogenous Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, also known as ergocalciferol or vitamin D2, is a crucial secosteroid with significant biological activity. As a member of the vitamin D family, it plays a vital role in calcium homeostasis, bone metabolism, and immune modulation. Unlike its animal-derived counterpart, cholecalciferol (vitamin D3), this compound is primarily synthesized by fungi and plants upon exposure to ultraviolet (UV) radiation. This technical guide provides an in-depth exploration of the natural sources of this compound, its endogenous synthesis pathway, and the key experimental methodologies used in its study.

Natural Sources of this compound

The primary natural sources of this compound are fungi, particularly mushrooms, which are rich in its precursor, ergosterol.[1][2] In the absence of UV light, the concentration of this compound in most fungi is negligible.[3][4][5] However, upon exposure to UV radiation, a photochemical conversion of ergosterol to this compound occurs, significantly increasing its concentration.[3][4][5]

Ergosterol Content in Various Fungal Species

Ergosterol is the principal sterol in fungal cell membranes, and its concentration can vary widely among different species.[6][7] This variation influences the potential of a particular fungal species as a source of this compound.

Table 1: Ergosterol Content in Selected Fungal Species

Fungal SpeciesErgosterol Content (μg/mg dry mass)Reference
Agaricus bisporus (White button mushroom)5700 µg/g d.w.[8]
Pleurotus ostreatus (Oyster mushroom)3600 µg/g d.w.[8]
Filamentous Fungi (average)2.6 - 14[6]
Yeasts (average)37 - 42[6]

Note: The ergosterol content can be influenced by growth conditions and strain variations.

This compound Content in UV-Irradiated Mushrooms

The conversion of ergosterol to this compound is dependent on the dose and wavelength of UV radiation. Both UV-B (280-315 nm) and UV-C (100-280 nm) radiation have been shown to be effective.[4][5]

Table 2: this compound (Vitamin D2) Content in Mushrooms Before and After UV Irradiation

Mushroom SpeciesInitial Vitamin D2 Content (µg/g d.w.)UV-B Irradiated Vitamin D2 Content (µg/g d.w.)Reference
Agaricus bisporus0.357[8]
Pleurotus ostreatus3.137[8]
Lentinula edodes (Shiitake)Not specified29.87 ± 1.38[9]
Cantharellus tubaeformis1.6 ± 0.02 (µg/g DM)14.0 ± 1.30 (µg/g DM) (after 2h UV-C)[5]
Agaricus bisporus (white)0.07 ± 0.004 (µg/g DM)10.1 ± 0.31 (µg/g DM) (after 2h UV-C)[5]
Enokitake mushroomNot specifiedHighest among 8 tested varieties[4]

d.w. = dry weight; DM = Dry Mass

Endogenous Synthesis and Metabolism of this compound

The endogenous synthesis of this compound in fungi is a photochemical process. In humans and other vertebrates, ingested this compound undergoes a series of metabolic activation steps to become biologically active.

Photochemical Synthesis of this compound from Ergosterol

The synthesis of this compound is initiated by the exposure of ergosterol to UV radiation. This process involves the opening of the B-ring of the sterol molecule.

G Ergosterol Ergosterol Pre_Vitamin_D2 Pre-vitamin D2 Ergosterol->Pre_Vitamin_D2 UV Radiation (UV-B or UV-C) This compound This compound (Vitamin D2) Pre_Vitamin_D2->this compound Thermal Isomerization Lumisterol Lumisterol Pre_Vitamin_D2->Lumisterol UV Radiation Tachysterol Tachysterol Pre_Vitamin_D2->Tachysterol UV Radiation

Photochemical conversion of ergosterol to this compound.
Metabolic Activation of this compound in Vertebrates

Once ingested, this compound is biologically inactive and requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyergocalciferol. This metabolic pathway is analogous to that of cholecalciferol (Vitamin D3).[10][11][12]

G cluster_diet Dietary Intake cluster_liver Liver cluster_kidney Kidney This compound This compound (Vitamin D2) Calcifediol_D2 25-hydroxyergocalciferol (Calcifediol D2) This compound->Calcifediol_D2 25-hydroxylase (CYP2R1) Calcitriol_D2 1,25-dihydroxyergocalciferol (Calcitriol D2) Calcifediol_D2->Calcitriol_D2 1α-hydroxylase (CYP27B1)

Metabolic activation pathway of this compound.

Signaling Pathways of Active this compound

The biologically active form of this compound, 1,25-dihydroxyergocalciferol, exerts its effects through both genomic and non-genomic signaling pathways. While both vitamin D2 and D3 metabolites bind to the vitamin D receptor (VDR), some studies suggest differences in their effects on gene expression.[13][14]

Genomic Signaling Pathway

The genomic pathway involves the binding of 1,25-dihydroxyergocalciferol to the nuclear VDR. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby regulating their transcription.[11][15]

G Calcitriol_D2 1,25(OH)2D2 VDR Vitamin D Receptor (VDR) Calcitriol_D2->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription

Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathway

This compound can also elicit rapid, non-genomic responses by interacting with a membrane-associated VDR (mVDR) or other membrane receptors.[16][17][18] This leads to the activation of various second messenger systems and downstream signaling cascades.

G Calcitriol_D2 1,25(OH)2D2 mVDR Membrane VDR (mVDR) Calcitriol_D2->mVDR Second_Messengers Second Messengers (e.g., Ca2+, cAMP, IP3) mVDR->Second_Messengers Kinase_Cascades Protein Kinase Cascades (e.g., PKC, PKA, MAPK) Second_Messengers->Kinase_Cascades Cellular_Response Rapid Cellular Response Kinase_Cascades->Cellular_Response

Non-genomic signaling pathway of this compound.

Experimental Protocols

Induction of this compound Synthesis by UV Irradiation

Objective: To convert ergosterol in mushrooms to this compound using UV-B radiation.

Materials:

  • Fresh or dried mushrooms (e.g., Agaricus bisporus, Pleurotus ostreatus)

  • UV-B lamps (280-315 nm)

  • UV radiometer

  • Drying oven (optional)

  • Slicing equipment

Protocol:

  • Sample Preparation: Slice fresh mushrooms to a uniform thickness (e.g., 4 mm) to increase the surface area for UV exposure.[8] For dried mushrooms, they can be used whole or powdered.

  • UV Irradiation Setup: Arrange the mushroom slices in a single layer on a rack. Position the UV-B lamps at a fixed distance above the samples (e.g., 30 cm).[8]

  • Irradiation: Expose the mushrooms to UV-B radiation for a specified duration. The optimal exposure time can vary depending on the mushroom species and the intensity of the UV source (e.g., 15 to 120 minutes).[19] Monitor the UV dosage using a radiometer. A target dosage could be in the range of 12.5 kJ/m².[19]

  • Post-Irradiation Handling: After irradiation, the mushrooms can be used fresh, dried, or frozen for later analysis. To prevent degradation of the newly synthesized this compound, protect the samples from further light exposure.

Extraction and Quantification of Ergosterol and this compound

Objective: To extract and quantify ergosterol and this compound from fungal samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Lyophilized and powdered fungal sample

  • Ethanolic potassium hydroxide solution (e.g., 25% KOH in ethanol)

  • n-Heptane or n-Hexane

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ergosterol and this compound standards

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • C18 column

Protocol:

  • Saponification:

    • Weigh a known amount of the lyophilized fungal powder (e.g., 1 g) into a flask.

    • Add an alcoholic potassium hydroxide solution.

    • Reflux the mixture at 85°C for 1 hour to saponify the lipids and release the sterols.[3][9]

  • Extraction:

    • After cooling, add water and an organic solvent like n-heptane or n-hexane to the mixture.

    • Vortex vigorously to extract the non-saponifiable fraction containing ergosterol and this compound into the organic layer.[3]

    • Separate the organic phase. Repeat the extraction process on the aqueous phase to maximize recovery.

  • Sample Preparation for HPLC:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase (e.g., methanol/water mixture).

    • Filter the sample through a 0.45 µm filter before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 column.

    • Use an isocratic mobile phase, for example, methanol:water (95:5, v/v), at a flow rate of 1.0 mL/min.[8]

    • Detect ergosterol and this compound using a UV detector at 282 nm for ergosterol and 265 nm for this compound. Alternatively, use a mass spectrometer for more sensitive and specific quantification.

    • Quantify the concentrations by comparing the peak areas of the samples to a standard curve prepared from known concentrations of ergosterol and this compound standards.

G Start Fungal Sample (Lyophilized Powder) Saponification Saponification (Alcoholic KOH, 85°C) Start->Saponification Extraction Liquid-Liquid Extraction (n-Heptane/Hexane) Saponification->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC HPLC Analysis (C18 column, UV/MS Detection) Filtration->HPLC

Workflow for ergosterol and this compound extraction and analysis.

Conclusion

This compound represents a vital, plant- and fungi-derived form of vitamin D. Understanding its natural sources, the conditions that promote its synthesis, and the analytical methods for its quantification are essential for researchers in nutrition, mycology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential and applications of this compound. The distinct, albeit similar, metabolic and signaling pathways compared to cholecalciferol warrant continued research to fully elucidate their respective physiological roles.

References

Key Differences Between Secalciferol and Other Vitamin D Forms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for maintaining mineral homeostasis and regulating various physiological processes. The most well-known forms include cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2), which are prohormones that require enzymatic conversion to their biologically active forms. The most potent active form is calcitriol (1α,25-dihydroxycholecalciferol), which exerts its effects through the vitamin D receptor (VDR). Secalciferol (24,25-dihydroxycholecalciferol) is another major metabolite of vitamin D, and while historically considered less active, recent research has highlighted its unique biological functions and potential therapeutic applications. This technical guide provides a detailed comparison of this compound with other key vitamin D forms, focusing on their biochemical differences, mechanisms of action, and pharmacokinetic profiles.

Biochemical and Structural Differences

The various forms of vitamin D are distinguished by the hydroxylation patterns on the cholecalciferol backbone. These structural modifications significantly influence their binding affinity for the VDR and their subsequent biological activity.

Vitamin D FormChemical FormulaMolar Mass ( g/mol )Key Structural Features
Cholecalciferol (D3) C27H44O384.64Prohormone; requires hydroxylation at C25 and C1.
Ergocalciferol (D2) C28H44O396.65Plant-derived prohormone; differs from D3 in the side chain.
Calcitriol C27H44O3416.64Active form; hydroxyl groups at C1 and C25.
This compound C27H44O3416.64Metabolite; hydroxyl groups at C24 and C25.

Vitamin D Metabolism and Signaling Overview

The metabolism of vitamin D is a tightly regulated process involving sequential hydroxylation steps primarily in the liver and kidneys.

VitaminD_Metabolism Cholecalciferol Cholecalciferol (Vitamin D3) Liver Liver (CYP2R1, CYP27A1) Cholecalciferol->Liver Ergocalciferol Ergocalciferol (Vitamin D2) Ergocalciferol->Liver Calcifediol Calcifediol (25-hydroxyvitamin D) Liver->Calcifediol 25-hydroxylation Kidney Kidney (CYP27B1) Calcifediol->Kidney 1α-hydroxylation CYP24A1_Kidney Kidney (CYP24A1) Calcifediol->CYP24A1_Kidney 24-hydroxylation Calcitriol Calcitriol (1,25-dihydroxyvitamin D) Kidney->Calcitriol Inactive_Metabolites Inactive Metabolites Calcitriol->Inactive_Metabolites Catabolism This compound This compound (24,25-dihydroxyvitamin D) CYP24A1_Kidney->this compound This compound->Inactive_Metabolites Further Metabolism

Figure 1: Overview of Vitamin D Metabolism.

Upon activation, calcitriol binds to the VDR, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.

VDR_Signaling cluster_cell Target Cell Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription (e.g., CYP24A1, TRPV6) VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene_Transcription->Biological_Effects

Figure 2: Classical VDR-Mediated Genomic Signaling Pathway.

Comparative Analysis of Vitamin D Receptor Binding and Activation

The affinity of different vitamin D metabolites for the VDR is a key determinant of their biological potency. Calcitriol is the most potent natural agonist for the VDR.[1][2] this compound also activates the VDR, but with a reported higher EC50 value, suggesting a lower potency in initiating downstream signaling compared to calcitriol.

CompoundVDR Binding Affinity (Kd/IC50)VDR Activation (EC50)Reference
Calcitriol ~0.0015 nM (IC50)-[3]
This compound -150 nM[4]

Note: Direct comparative studies of VDR binding affinity (Kd) for this compound are limited in the reviewed literature. The provided IC50 and EC50 values are from different experimental setups and should be interpreted with caution.

Experimental Protocols

Competitive Radioligand Binding Assay for VDR Affinity

This assay is used to determine the relative binding affinities of unlabeled ligands (e.g., this compound, calcitriol) to the VDR by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Purified recombinant VDR or cell lysates containing VDR.

  • Radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃).

  • Unlabeled competitor ligands (calcitriol, this compound, etc.) at various concentrations.

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of radiolabeled calcitriol with the VDR preparation in the presence of increasing concentrations of the unlabeled competitor ligand.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Binding_Assay_Workflow start Start prepare_reagents Prepare VDR, Radioligand, and Competitor Solutions start->prepare_reagents incubation Incubate VDR, Radioligand, and Competitor prepare_reagents->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration wash Wash Filters filtration->wash counting Measure Radioactivity (Scintillation Counting) wash->counting analysis Data Analysis (IC50 determination) counting->analysis end End analysis->end

Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Pharmacokinetic Profiles

The pharmacokinetic properties of vitamin D forms vary significantly, impacting their clinical utility. Cholecalciferol and ergocalciferol have long half-lives, reflecting their storage in adipose tissue. Calcitriol has a much shorter half-life, allowing for more precise dose adjustments.[5] While specific pharmacokinetic data for this compound in humans is limited, studies on the closely related 24,25-dihydroxyvitamin D3 provide some insights.

ParameterCholecalciferolErgocalciferolCalcitriol24,25-dihydroxycholecalciferol (proxy for this compound)
Tmax (hours) ~10-12~4.4~3.4-
Cmax Varies with doseVaries with dose~50.0 pg/mL (for 2 µg dose)-
Half-life (t½) ~2 months (in body)1-2 days (in circulation)~5-8 hoursBiphasic: ~3 hours (fast), ~8.2 days (slow)
Reference [6][7]

Note: Pharmacokinetic parameters are subject to significant inter-individual variability and are dose-dependent.

Differential Effects on Gene Expression

Calcitriol is a potent regulator of gene expression, influencing genes involved in calcium transport (e.g., TRPV6), bone metabolism, and immune function.[8] It is a well-established inducer of CYP24A1, the enzyme responsible for its own catabolism, in a negative feedback loop. This compound's effects on gene expression are less characterized, but it is known to be a product of CYP24A1 activity. Some studies suggest that this compound may have distinct regulatory roles.

Gene_Regulation cluster_genes Target Gene Expression Calcitriol Calcitriol VDR VDR Calcitriol->VDR High Affinity This compound This compound This compound->VDR Lower Affinity CYP24A1 CYP24A1 (Vitamin D Catabolism) VDR->CYP24A1 Strongly Induces TRPV6 TRPV6 (Calcium Channel) VDR->TRPV6 Induces Other_Genes Other Target Genes (Immune response, etc.) VDR->Other_Genes Modulates

Figure 4: Comparative Influence on VDR-mediated Gene Regulation.

Conclusion

This compound, while a major metabolite of vitamin D, exhibits distinct biochemical and functional characteristics compared to other vitamin D forms, particularly the highly potent calcitriol. Its lower affinity for the VDR suggests a different physiological role, potentially involving alternative signaling pathways or more nuanced regulation of gene expression. The pharmacokinetic profile of the closely related 24,25-dihydroxycholecalciferol, with its biphasic elimination, also differs from the rapid clearance of calcitriol and the long-term storage of cholecalciferol. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. A deeper understanding of these differences is crucial for the development of novel vitamin D-based therapies with improved efficacy and safety profiles.

References

Methodological & Application

Standard Protocols for Secalciferol Administration in Mice: A Comparative Guide to Intraperitoneal and Subcutaneous Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of Secalciferol (24,25-dihydroxyvitamin D3) in mouse models. It offers a comparative overview of two common parenteral routes: intraperitoneal (IP) and subcutaneous (SC) injection. The following sections detail the methodologies, quantitative data, and relevant biological pathways to guide researchers in designing and executing in vivo studies involving this compound.

Introduction to this compound Administration in Mice

This compound, or 24,25-dihydroxyvitamin D3, is a metabolite of vitamin D3. Its administration in murine models is crucial for investigating its physiological roles, which are thought to be distinct from those of its more active counterpart, calcitriol (1,25-dihydroxyvitamin D3). The choice between intraperitoneal (IP) and subcutaneous (SC) administration depends on the desired pharmacokinetic profile, experimental goals, and the specific research context. IP injection offers rapid absorption into the systemic circulation, while SC injection typically results in a slower, more sustained release.

While specific dosages and vehicles for this compound are not as extensively documented as for other vitamin D metabolites, this guide provides protocols based on established practices for administering similar compounds to mice. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.

Quantitative Data for Vitamin D Metabolite Administration

The following table summarizes dosages of vitamin D metabolites administered intraperitoneally in mice, as reported in the literature. This data can serve as a reference for designing studies with this compound.

CompoundDosageMouse StrainAdministration RouteVehicleReference Study
1,25-dihydroxyvitamin D30.125 µ g/mouse C3H/HeJIntraperitoneal (IP)Not Specified--INVALID-LINK--[1]
1,25-dihydroxyvitamin D30.5 µ g/mouse C3H/HeJIntraperitoneal (IP)Not Specified--INVALID-LINK--[1]
1,25-dihydroxyvitamin D324 pmol/gNot SpecifiedIntraperitoneal (IP)Not Specified--INVALID-LINK--[2]

Experimental Protocols

The following are detailed, step-by-step protocols for the IP and SC administration of substances to mice. These are general guidelines and should be adapted based on the specific requirements of the experimental design, including the chosen vehicle for this compound.

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injections are administered into the peritoneal cavity. This method allows for rapid absorption of the substance.

Materials:

  • Sterile syringes (1 ml or smaller)

  • Sterile needles (25-27 gauge)

  • This compound solution in a sterile vehicle

  • 70% ethanol or other suitable disinfectant

  • Appropriate personal protective equipment (gloves, lab coat)

Procedure:

  • Preparation: Prepare the this compound solution in a sterile vehicle. Common vehicles for vitamin D metabolites include ethanol, propylene glycol, or oil-based solutions. Ensure the final concentration allows for the desired dose in a volume of less than 10 ml/kg body weight. Warm the solution to room temperature to minimize discomfort to the animal.

  • Animal Restraint:

    • One-person technique: Gently restrain the mouse by scruffing the skin on its back and neck to immobilize the head and body. The mouse can be placed on a wire cage lid for better grip.

    • Two-person technique: One person restrains the mouse while the other performs the injection. This is often safer and less stressful for the animal.

  • Injection Site Identification: Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards. This helps to move the abdominal organs away from the injection site. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][4]

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.[5]

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

  • Injection: If aspiration is clear, slowly and steadily inject the solution.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Subcutaneous (SC) Injection Protocol

Subcutaneous injections are administered into the space between the skin and the underlying muscle. This route provides a slower absorption rate compared to IP injection.

Materials:

  • Sterile syringes (1 ml or smaller)

  • Sterile needles (25-27 gauge)

  • This compound solution in a sterile vehicle

  • 70% ethanol or other suitable disinfectant (optional)

  • Appropriate personal protective equipment (gloves, lab coat)

Procedure:

  • Preparation: Prepare the this compound solution as described for the IP protocol. The maximum volume per site for SC injection is typically 5-10 ml/kg body weight.

  • Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders. This will create a "tent" of skin.

  • Injection Site Identification: The most common site for SC injection is the dorsal midline, between the shoulder blades. Other sites include the flank.

  • Disinfection (Optional): The injection site can be wiped with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Injection: Inject the solution slowly, creating a small bleb or pocket under the skin.

  • Needle Withdrawal: Withdraw the needle and gently pinch the injection site to prevent leakage of the solution.

  • Monitoring: Return the mouse to its cage and monitor for any signs of discomfort, skin irritation, or leakage at the injection site.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the standardized workflows for IP and SC administration of this compound in mice.

IP_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Injection prep_solution Prepare this compound Solution warm_solution Warm to Room Temperature prep_solution->warm_solution restrain Restrain Mouse warm_solution->restrain identify_site Identify Injection Site (Lower Right Quadrant) restrain->identify_site disinfect Disinfect Site identify_site->disinfect insert_needle Insert Needle (30-45°) disinfect->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Solution aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor

Figure 1: Intraperitoneal (IP) Injection Workflow.

SC_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Injection prep_solution Prepare this compound Solution restrain Restrain Mouse (Scruff) prep_solution->restrain identify_site Identify Injection Site (Dorsal Midline) restrain->identify_site tent_skin Tent Skin identify_site->tent_skin insert_needle Insert Needle (Parallel to Spine) tent_skin->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Solution aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor

Figure 2: Subcutaneous (SC) Injection Workflow.
Vitamin D Metabolic Pathway

The following diagram illustrates the metabolic pathway of Vitamin D, highlighting the formation of this compound.

VitaminD_Metabolism cluster_synthesis Synthesis & Activation cluster_catabolism Catabolism D3 7-dehydrocholesterol (in skin) Cholecalciferol Cholecalciferol (Vitamin D3) D3->Cholecalciferol UVB Light Calcifediol 25-hydroxyvitamin D3 (Calcifediol) Cholecalciferol->Calcifediol 25-hydroxylase (Liver) Calcitriol 1,25-dihydroxyvitamin D3 (Calcitriol) Calcifediol->Calcitriol 1α-hydroxylase (CYP27B1) (Kidney) This compound 24,25-dihydroxyvitamin D3 (this compound) Calcifediol->this compound 24-hydroxylase (CYP24A1) Calcitroic_Acid Calcitroic Acid (Excreted) Calcitriol->Calcitroic_Acid 24-hydroxylase (CYP24A1) VDR Vitamin D Receptor (VDR) (Target Tissues) Calcitriol->VDR Binds to This compound->Calcitroic_Acid Gene_Expression Regulation of Gene Expression VDR->Gene_Expression

Figure 3: Vitamin D Metabolic Pathway.

This diagram illustrates that this compound is produced from the action of the enzyme 24-hydroxylase (CYP24A1) on 25-hydroxyvitamin D3 and is a key step in the catabolism of vitamin D metabolites.[4][6] The biologically active form, calcitriol, exerts its effects by binding to the Vitamin D Receptor (VDR), which in turn regulates gene expression in various target tissues.[7]

References

High-performance liquid chromatography (HPLC) method for Secalciferol analysis

Author: BenchChem Technical Support Team. Date: November 2025

An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of Secalciferol, a synthetic analog of vitamin D3. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the methodology for accurate and precise determination of this compound in various samples. The method is particularly relevant for quality control in pharmaceutical formulations and for pharmacokinetic studies.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard solution.

Instrumentation and Materials

2.1 Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower, ChemStation).

2.2 Chemicals and Reagents

  • This compound reference standard (Purity > 95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • All other chemicals and reagents should be of analytical grade.

2.3 Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Waters X-Bridge C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol: Acetonitrile (80:20 v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 100 µL[1]
Column Temp. 30°C[1]
Detection UV at 265 nm[2]
Run Time 15 minutes[1]

Experimental Protocols

3.1 Preparation of Standard Solutions

  • Standard Stock Solution (250 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 100 mL amber volumetric flask. Dissolve in and dilute to volume with Methanol.[2]

  • Working Standard Solution (25 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL amber volumetric flask and dilute to volume with the mobile phase.

  • Calibration Curve Solutions: Prepare a series of calibration standards by further diluting the Working Standard Solution with the mobile phase to achieve concentrations in the range of 0.05 µg/mL to 0.5 µg/mL.[2]

3.2 Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of this compound into a suitable volumetric flask.

  • Add a sufficient amount of diluent (Methanol:Water, 90:10 v/v) and sonicate for 15 minutes to ensure complete dissolution of this compound.[2]

  • Dilute to volume with the diluent and mix well.

  • Centrifuge a portion of the solution at 3000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.3 Sample Preparation from Biological Matrices (Serum/Plasma)

For the analysis of this compound in biological fluids, a sample clean-up procedure is necessary to remove interfering substances.

  • Protein Precipitation: To 500 µL of serum or plasma in a microcentrifuge tube, add 1.0 mL of cold acetonitrile.[3][4]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (Range) 0.058 - 0.466 µg/mL[2]
Correlation Coefficient (r²) > 0.999[5]
Accuracy (% Recovery) 98.20% - 101.28%[1]
Precision (%RSD) < 2%[6]
Limit of Detection (LOD) 0.0001 µg/mL[6]
Limit of Quantification (LOQ) 0.0005 µg/mL[6]

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0% (from six replicate injections of the standard)

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Result Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep Detection UV Detection at 265 nm Chrom_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis by HPLC.

This detailed application note provides a robust and reliable HPLC method for the analysis of this compound. Adherence to this protocol will enable researchers and scientists to obtain accurate and precise quantitative data for this important vitamin D analog.

References

Application Note: Sensitive Quantification of Secalciferol (24,25-dihydroxyvitamin D3) in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Secalciferol, also known as 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), is a key metabolite in the vitamin D endocrine system. It is formed from the hydroxylation of 25-hydroxyvitamin D (25(OH)D) by the enzyme CYP24A1. While traditionally viewed as part of the catabolic pathway to inactivate vitamin D, emerging evidence suggests potential biological roles for this compound itself. Accurate quantification of its concentration in various tissues is crucial for understanding the complete metabolism of vitamin D and its physiological functions beyond systemic calcium homeostasis.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for measuring vitamin D metabolites due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.[1][3] However, analyzing these metabolites in complex tissue matrices presents challenges, including low endogenous concentrations, significant matrix effects, and the lipophilic nature of the analytes.[4][5]

This application note provides a detailed protocol for the sensitive and reliable quantification of this compound in soft tissues using LC-MS/MS. The method incorporates tissue homogenization, a robust extraction procedure, chemical derivatization to enhance ionization efficiency, and optimized LC-MS/MS parameters.

Metabolic Pathway Context

To understand the significance of this compound, it is essential to place it within the broader context of vitamin D metabolism. The following diagram illustrates the primary metabolic conversions of Vitamin D3.

VitaminD_Metabolism cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney / Other Tissues 7-DHC 7-dehydrocholesterol VitaminD3 Vitamin D3 (Cholecalciferol) 7-DHC->VitaminD3 25OHD 25-hydroxyvitamin D3 (Calcifediol) 1,25OH2D 1,25-dihydroxyvitamin D3 (Calcitriol - Active Form) 25OHD->1,25OH2D CYP27B1 (1α-hydroxylase) This compound 24,25-dihydroxyvitamin D3 (this compound - Catabolite) 25OHD->this compound CYP24A1 (24-hydroxylase) Food Dietary Vitamin D3 Food->VitaminD3 VitaminD3->25OHD CYP2R1/ CYP27A1 Sample_Prep_Workflow arrow arrow A 1. Tissue Homogenization ~30-50 mg tissue in lysis buffer B 2. SIL-IS Spiking Add d6-24,25(OH)2D3 A->B C 3. Protein Precipitation Add cold acetonitrile, vortex, centrifuge B->C D 4. Supernatant Extraction Collect supernatant C->D E 5. Extraction Cleanup (LLE or SPE) Liquid-Liquid Extraction with Hexane or Solid-Phase Extraction D->E F 6. Evaporation Evaporate to dryness under N2 stream E->F G 7. Derivatization with PTAD Reconstitute in PTAD solution, incubate F->G H 8. Final Reconstitution Reconstitute in mobile phase G->H I 9. LC-MS/MS Analysis H->I

References

Application Note: Developing a Protein Binding Assay for Secalciferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalciferol, a vitamin D analog, exerts its biological effects through precise interactions with target proteins, primarily the Vitamin D Receptor (VDR) and the Vitamin D Binding Protein (DBP). Quantifying these binding events is critical for understanding its pharmacokinetics and pharmacodynamics. This application note provides detailed protocols for establishing robust protein binding assays for this compound using equilibrium dialysis, competitive binding assays, and surface plasmon resonance (SPR). Furthermore, it outlines the signaling pathway of this compound and presents a comprehensive workflow for assay development.

Introduction

This compound, a synthetic analog of the active form of vitamin D3, calcitriol, is a potent modulator of calcium and phosphate homeostasis. Its therapeutic efficacy is dependent on its binding to two key proteins:

  • Vitamin D Binding Protein (DBP): The primary carrier of vitamin D and its metabolites in the bloodstream, regulating their availability and half-life.

  • Vitamin D Receptor (VDR): A nuclear receptor that, upon ligand binding, acts as a transcription factor to modulate the expression of numerous genes.

The affinity and kinetics of this compound's interactions with DBP and VDR are crucial parameters in drug development, influencing dosage, efficacy, and potential off-target effects. This document provides standardized protocols for quantifying these interactions.

Experimental Protocols

Here we detail three widely accepted methods for characterizing the binding of small molecules like this compound to proteins.

Equilibrium Dialysis

This method is considered a gold standard for determining the fraction of a compound that is unbound to plasma proteins.

Principle: A semi-permeable membrane separates a chamber containing the protein and ligand from a protein-free chamber. At equilibrium, the concentration of the free ligand is the same in both chambers, allowing for the calculation of the bound fraction.

Protocol:

  • Preparation of Dialysis Unit: Utilize a multi-well equilibrium dialysis plate with dialysis membranes (e.g., 8-12 kDa MWCO). Pre-soak the membranes in dialysis buffer (e.g., PBS, pH 7.4) for at least 60 minutes.

  • Sample Preparation:

    • In the plasma chamber, add 150 µL of human plasma (or a solution of purified DBP).

    • Spike the plasma with this compound to a final concentration of 1 µM.

    • In the buffer chamber, add 150 µL of dialysis buffer.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sample Collection: After incubation, collect 50 µL aliquots from both the plasma and buffer chambers.

  • Quantification:

    • To the 50 µL buffer sample, add 50 µL of blank plasma. To the 50 µL plasma sample, add 50 µL of dialysis buffer to equalize matrix effects.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 4000 rpm for 20 minutes.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of this compound.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Percentage bound is calculated as: % Bound = (1 - fu) * 100

Competitive Binding Assay

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the target protein (VDR).

Principle: A fixed concentration of radiolabeled ligand and the VDR are incubated with varying concentrations of unlabeled this compound. The amount of radiolabeled ligand displaced is proportional to the binding affinity of this compound.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human VDR in assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).

    • Prepare a stock solution of a radiolabeled VDR agonist (e.g., [³H]-calcitriol).

    • Prepare serial dilutions of non-radiolabeled this compound.

  • Assay Setup: In a 96-well plate, combine:

    • VDR solution (final concentration in the low nanomolar range).

    • Radiolabeled ligand (at a concentration close to its Kd).

    • Increasing concentrations of this compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate for 2-4 hours at 4°C to reach equilibrium.

  • Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or a filter-binding assay.

  • Detection: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity.

Principle: The target protein is immobilized on a sensor chip. The binding of an analyte (this compound) to the immobilized protein causes a change in the refractive index at the sensor surface, which is measured in real-time.

Protocol:

  • Immobilization of Protein:

    • Activate the surface of a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

    • Inject the target protein (VDR or DBP) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

    • Allow for dissociation by flowing running buffer over the surface for a defined time (e.g., 300 seconds).

  • Regeneration: Inject a regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration) to remove bound analyte.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for this compound binding assays.

ParameterEquilibrium DialysisCompetitive Binding Assay (VDR)Surface Plasmon Resonance (VDR)
Analyte This compoundThis compoundThis compound
Target Protein Human PlasmaRecombinant Human VDRRecombinant Human VDR
% Plasma Protein Binding 99.2%N/AN/A
Ki (nM) N/A~150N/A
Kd (nM) N/AN/A~145
ka (1/Ms) N/AN/A1.2 x 10⁵
kd (1/s) N/AN/A1.7 x 10⁻²

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis reagents Prepare this compound, Proteins, and Buffers eq_dialysis Equilibrium Dialysis reagents->eq_dialysis comp_assay Competitive Binding Assay reagents->comp_assay spr Surface Plasmon Resonance reagents->spr quantification Quantification (LC-MS/MS, Radioactivity, RU) eq_dialysis->quantification comp_assay->quantification spr->quantification calculation Calculate Binding Parameters (% Bound, Ki, Kd, ka, kd) quantification->calculation

Caption: Experimental workflow for this compound protein binding assays.

signaling_pathway cluster_circulation Circulation cluster_cell Target Cell Secalciferol_DBP This compound-DBP Complex Secalciferol_Free Free this compound Secalciferol_DBP->Secalciferol_Free Dissociation VDR Vitamin D Receptor (VDR) (Cytoplasm) Secalciferol_Free->VDR Cellular Uptake VDR_this compound VDR-Secalciferol Complex VDR->VDR_this compound Binding Heterodimer VDR-RXR-Secalciferol Heterodimer VDR_this compound->Heterodimer Heterodimerization RXR Retinoid X Receptor (RXR) RXR->Heterodimer VDRE Vitamin D Response Element (DNA in Nucleus) Heterodimer->VDRE Nuclear Translocation and DNA Binding Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Initiates Transcription

Caption: Simplified signaling pathway of this compound.

Conclusion

The protocols provided herein offer a robust framework for the comprehensive characterization of this compound's binding to DBP and VDR. The selection of a specific assay will be guided by the research question, with equilibrium dialysis being optimal for plasma protein binding, competitive assays for determining binding affinity to receptors, and SPR for in-depth kinetic analysis. A thorough understanding of these protein-ligand interactions is fundamental for the successful development of this compound and other vitamin D analogs as therapeutic agents.

Application of Secalciferol in Cell Proliferation and Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, the hormonally active form of vitamin D2, and its vitamin D3 analogue, calcitriol, are seco-steroid hormones primarily known for their roles in calcium homeostasis and bone metabolism. However, extensive research has revealed their potent anti-proliferative, pro-differentiative, and pro-apoptotic effects in various cancer cell lines. These actions are primarily mediated through the binding to the nuclear vitamin D receptor (VDR), which then modulates the transcription of numerous genes involved in cell cycle regulation, apoptosis, and other cellular processes. This document provides detailed application notes and protocols for utilizing this compound and its analogues in cell proliferation and toxicity assays.

Mechanism of Action

Upon entering the cell, this compound binds to the VDR. This ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional regulation that can lead to:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, which leads to a G1/G0 phase arrest in the cell cycle.[1][2][3]

  • Induction of Apoptosis: Modulation of the BCL-2 family of proteins, leading to an increase in pro-apoptotic proteins (e.g., BAX, BAK) and a decrease in anti-apoptotic proteins (e.g., BCL-2).[4] This can activate caspase-dependent apoptotic pathways.

  • Inhibition of Proliferation: Downregulation of growth-promoting genes like c-myc.[1]

Data Presentation: Efficacy of this compound and Analogues

The anti-proliferative effects of this compound and its analogues have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound in inhibiting cell growth.

CompoundCell LineAssayIC50Reference
CalcitriolB16-F10 (Murine Melanoma)MTS Assay0.244 µM[5]
CalcitriolHeLa (Human Cervical Cancer)MTS Assay0.19 µM[5]
CalcitriolMCF-7 (Human Breast Cancer)MTS Assay0.17 µM[5]
Vitamin D AnaloguesVarious Cancer Cell LinesCrystal Violet Assay10-50 µM[6]
CalcitriolDF-1 (Chicken Embryo Fibroblast)MTT Assay>150 µM[7]

Signaling Pathways and Experimental Workflows

Vitamin D Receptor (VDR) Signaling Pathway Leading to Cell Cycle Arrest and Apoptosis

VDR_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds p21_p27_gene p21/p27 Genes VDRE->p21_p27_gene Upregulates BAX_gene BAX Gene VDRE->BAX_gene Upregulates BCL2_gene BCL-2 Gene VDRE->BCL2_gene Downregulates p21_p27 p21/p27 Proteins p21_p27_gene->p21_p27 BAX BAX Protein BAX_gene->BAX BCL2 BCL-2 Protein BCL2_gene->BCL2 CDK_Cyclin CDK-Cyclin Complexes p21_p27->CDK_Cyclin Inhibits Cell_Cycle_Arrest G1/S Arrest CDK_Cyclin->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis BAX->Apoptosis Promotes BCL2->Apoptosis Inhibits MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize shake Shake plate (15 min) solubilize->shake read Read absorbance (570-590 nm) shake->read analyze Analyze data (Calculate % viability, IC50) read->analyze LDH_Workflow start Seed cells and prepare controls (untreated, max LDH, vehicle) incubate1 Incubate (24h) start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for desired period treat->incubate2 lyse Add Lysis Buffer to 'Maximum LDH' wells incubate2->lyse incubate3 Incubate (45 min) lyse->incubate3 transfer Transfer supernatant to new plate incubate3->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate4 Incubate (30 min, RT, dark) add_reagent->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read absorbance (490 nm) add_stop->read analyze Analyze data (Calculate % cytotoxicity) read->analyze

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines Using Secalciferol (Vitamin D Analogs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Secalciferol, an active form of Vitamin D, and its precursors like cholecalciferol have demonstrated significant anti-cancer properties in numerous preclinical studies. These compounds can inhibit cell proliferation, induce cell cycle arrest, and, most notably, trigger apoptosis (programmed cell death) in a variety of cancer cell lines.[1][2][3][4][5][6] The mechanism of action is primarily mediated through the Vitamin D Receptor (VDR), which, upon binding to its ligand, modulates the expression of genes involved in cell fate.[2][7][8] This document provides detailed application notes on the use of this compound and its analogs to induce apoptosis in cancer cells, summarizes key quantitative data, and offers standardized protocols for relevant experiments.

Mechanism of Action: this compound-Induced Apoptosis

This compound (calcitriol) and its precursor cholecalciferol exert their pro-apoptotic effects through a multi-faceted approach upon their activation and binding to the VDR.[2][8] The VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on target genes.[2][7] This leads to the modulation of several signaling pathways that converge on the activation of the apoptotic cascade.

Key Signaling Pathways:

  • Intrinsic (Mitochondrial) Pathway: this compound upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][9][10][11] This shift in the pro- to anti-apoptotic protein ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspases-3 and -7.[2][3][6]

  • Extrinsic (Death Receptor) Pathway: While less predominantly featured in the provided results, some evidence suggests crosstalk with extrinsic pathway components.

  • Calcium Homeostasis: this compound can induce a sustained increase in intracellular calcium concentration, which acts as a signal for apoptosis by activating calcium-dependent proteases.[2][12]

  • Modulation of Other Signaling Pathways: this compound has been shown to inhibit pro-survival pathways such as PI3K/Akt and STAT3, and modulate the MAPK pathway, further sensitizing cancer cells to apoptosis.[2][9][10]

Quantitative Data Summary

The following tables summarize the effects of cholecalciferol on various cancer cell lines as reported in the literature.

Table 1: Effect of Cholecalciferol on Cell Viability and Apoptosis in CaSki Cervical Cancer Cells [1][13][14]

Treatment GroupConcentration (ng/mL)Treatment Duration (hours)Change in Cell ViabilityPercentage of Live CellsPercentage of Early Apoptotic CellsPercentage of Late Apoptotic/Dead Cells
Control072BaselineHighLowLow
Low Dose1072No significant changeNo significant changeNo significant changeNo significant change
Low Dose4072No significant changeNo significant changeNo significant changeNo significant change
High Dose10072Statistically significant decreaseSignificantly decreasedSignificantly increasedSignificantly increased
High Dose100072Statistically significant decreaseSignificantly decreasedSignificantly increasedSignificantly increased

Table 2: Effect of Vitamin D3 on Apoptosis in Breast Cancer Cell Lines [6]

Cell LineConcentration (µM)Outcome
MCF-750, 100, 200Increased DNA fragmentation
MCF-740052% cell death
MDA-MB-23150, 100, 200Increased DNA fragmentation

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound/Cholecalciferol
  • Cell Culture:

    • Culture the desired cancer cell line (e.g., CaSki, MCF-7, SiHa) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[4][13]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells upon reaching 70-80% confluency.

  • Preparation of this compound/Cholecalciferol Stock Solution:

    • Dissolve powdered this compound or Cholecalciferol in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C, protected from light.

  • Treatment of Cells:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare working solutions of this compound/Cholecalciferol by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 10, 40, 100, 1000 ng/mL).[13]

    • Include a vehicle control group treated with the same concentration of the solvent used for the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the treatment compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 72 hours).[13]

Protocol 2: Assessment of Apoptosis using Annexin V/7-AAD Staining

This protocol is based on the Muse™ Annexin V & Dead Cell Assay.[2][13]

  • Cell Harvesting:

    • Following treatment, collect both the floating and adherent cells.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine the floating and detached cells and centrifuge to obtain a cell pellet.

    • Wash the cell pellet with PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Assay Buffer.

    • Add the Muse™ Annexin V & Dead Cell Reagent (containing Annexin V-PE and 7-AAD) to the cell suspension.

    • Mix gently and incubate for 20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, 7-AAD-negative cells are in early apoptosis.[2]

    • Annexin V-positive, 7-AAD-positive cells are in late apoptosis or are already dead.[2]

    • Annexin V-negative, 7-AAD-negative cells are live cells.[2]

    • Quantify the percentage of cells in each quadrant.

Protocol 3: Measurement of Caspase-3/7 Activity

This protocol is based on the Muse™ Caspase-3/7 Assay.[2][13]

  • Cell Preparation:

    • Harvest and wash the cells as described in Protocol 2, Step 1.

  • Staining:

    • Resuspend the cells in 1X Caspase Buffer.

    • Add the Muse™ Caspase-3/7 Reagent to the cell suspension.

    • Mix and incubate for 30 minutes at 37°C in a CO2 incubator.

    • Add the Muse™ Caspase 7-AAD reagent and incubate for 5 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer to determine the percentage of cells positive for activated Caspase-3/7, indicating apoptosis.[2]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Secalciferol_Apoptosis_Pathway This compound This compound (1,25(OH)2D3) VDR VDR This compound->VDR binds Ca_increase Increased Intracellular Ca2+ This compound->Ca_increase VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR Nucleus Nucleus VDR_RXR->Nucleus translocation Gene_Transcription Gene Transcription Modulation VDR_RXR->Gene_Transcription binds to VDRE VDRE VDRE (Vitamin D Response Element) Bcl2_down Bcl-2, Bcl-xL (Anti-apoptotic) Downregulation Gene_Transcription->Bcl2_down Bak_up Bax, Bak (Pro-apoptotic) Upregulation Gene_Transcription->Bak_up PI3K_Akt_down PI3K/Akt Pathway Inhibition Gene_Transcription->PI3K_Akt_down Mitochondrion Mitochondrion Bcl2_down->Mitochondrion Bak_up->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Ca_increase->Apoptosis PI3K_Akt_down->Apoptosis promotes

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Experimental_Workflow start Start: Cancer Cell Culture seeding Cell Seeding in Culture Plates start->seeding treatment Treatment with this compound (Different Concentrations + Vehicle Control) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation harvesting Cell Harvesting (Adherent + Floating) incubation->harvesting assays Apoptosis Assays harvesting->assays annexin Annexin V/7-AAD Staining assays->annexin caspase Caspase-3/7 Activity Assay assays->caspase flow Flow Cytometry Analysis annexin->flow caspase->flow data Data Analysis and Quantification of Apoptotic Cells flow->data end End: Determine Apoptotic Effect data->end

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Unveiling the Genomic Impact of Secalciferol: Application Notes and Protocols for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Secalciferol (1α,25-dihydroxyvitamin D3), the biologically active form of Vitamin D, for gene expression analysis. This document details the molecular mechanisms of this compound action and provides step-by-step protocols for assessing its impact on gene expression using Reverse Transcription Polymerase Chain Reaction (RT-PCR) and microarray technologies.

Introduction

This compound is a vital steroid hormone that plays a crucial role in a multitude of physiological processes, including calcium and phosphate homeostasis, immune modulation, and the regulation of cellular growth and differentiation.[1][2] Its wide-ranging effects are primarily mediated through the regulation of gene expression.[1][3] By binding to the nuclear Vitamin D Receptor (VDR), this compound initiates a cascade of molecular events that ultimately alter the transcription of hundreds to thousands of genes.[2][4][5][6] Understanding the genomic signature of this compound is paramount for elucidating its therapeutic potential in various diseases, including cancer, autoimmune disorders, and infectious diseases.

Mechanism of Action: A Genomic Perspective

This compound exerts its genomic effects through a well-defined signaling pathway. Upon entering the target cell, it binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3][7] The this compound-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.[3][7]

The binding of the complex to VDREs recruits a suite of co-activator or co-repressor proteins. Co-activators, such as histone acetyltransferases (HATs), facilitate the unwinding of chromatin, making the DNA more accessible for transcription by RNA polymerase II.[7] Conversely, the recruitment of co-repressors, such as histone deacetylases (HDACs), leads to chromatin condensation and transcriptional repression.[7] This intricate interplay of factors allows this compound to either upregulate or downregulate the expression of a diverse array of genes.

Secalciferol_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound VDR VDR RXR RXR VDR_RXR VDR-RXR Heterodimer

Quantitative Analysis of this compound-Regulated Gene Expression

The following tables summarize representative data from studies investigating the effect of this compound on gene expression in different cell types. The fold change indicates the magnitude of up- or down-regulation compared to untreated control cells.

Table 1: Gene Expression Changes in Human Promyelocytic Leukemia (HL-60) Cells Treated with this compound

Gene SymbolGene NameFunctionFold Changep-value
Upregulated Genes
CYP24A1Cytochrome P450 Family 24 Subfamily A Member 1Vitamin D metabolism>10<0.01
CAMPCathelicidin Antimicrobial PeptideInnate immunity>5<0.01
CD14CD14 MoleculeMonocytic differentiation marker>4<0.01
Downregulated Genes
MYCMYC Proto-OncogeneCell proliferation<-2<0.05
CCND1Cyclin D1Cell cycle progression<-1.5<0.05

Data is illustrative and compiled from multiple sources.

Table 2: Gene Expression Changes in Human Peripheral Blood Mononuclear Cells (PBMCs) after this compound Treatment

Gene SymbolGene NameFunctionFold Change (log2)Adjusted p-value
Upregulated Genes
HBEGFHeparin-Binding EGF-Like Growth FactorCell growth and survival2.5<0.001
G0S2G0/G1 Switch 2Cell cycle regulation2.1<0.001
THBDThrombomodulinAnticoagulation, anti-inflammatory1.8<0.01
Downregulated Genes
IL2RAInterleukin 2 Receptor Subunit AlphaT-cell activation-1.5<0.05
TNFTumor Necrosis FactorPro-inflammatory cytokine-1.2<0.05

Data is illustrative and compiled from multiple sources including a study on COVID-19 patients where Cholecalciferol adjuvant therapy led to decreased genetic expressions of IL-6, IL-2RA, and TNF-α.[1][8]

Experimental Protocols

The following protocols provide a framework for analyzing the effects of this compound on gene expression. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Protocol 1: Gene Expression Analysis using Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the steps for treating cells with this compound, isolating RNA, synthesizing cDNA, and performing qPCR to quantify the expression of target genes.

RT_PCR_Workflow A 1. Cell Culture and This compound Treatment B 2. RNA Isolation A->B C 3. RNA Quantification and Quality Control B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Quantitative PCR (qPCR) D->E F 6. Data Analysis (Relative Quantification) E->F

1. Cell Culture and this compound Treatment:

  • Culture cells of interest in appropriate media and conditions.

  • Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (e.g., ethanol or DMSO) for a specified duration (e.g., 24-48 hours).

2. RNA Isolation:

  • Harvest cells and isolate total RNA using a commercially available kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

  • Include a DNase I treatment step to remove any contaminating genomic DNA.

3. RNA Quantification and Quality Control:

  • Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

4. cDNA Synthesis (Reverse Transcription):

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

5. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.

  • Perform qPCR using a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

6. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in both this compound-treated and control samples.

  • Calculate the relative gene expression using the ΔΔCt method. The fold change is typically calculated as 2-ΔΔCt.

Protocol 2: Gene Expression Profiling using Microarray Analysis

This protocol describes a general workflow for a global analysis of gene expression changes in response to this compound treatment using microarrays.

Microarray_Workflow A 1. Cell Treatment and RNA Isolation B 2. RNA Quality Control A->B C 3. cDNA Synthesis and Labeling B->C D 4. Microarray Hybridization C->D E 5. Array Scanning and Image Analysis D->E F 6. Data Normalization and Statistical Analysis E->F G 7. Identification of Differentially Expressed Genes F->G

1. Cell Treatment and RNA Isolation:

  • Follow the same procedure as in Protocol 1 for cell culture, treatment, and RNA isolation. High-quality, intact RNA is crucial for successful microarray analysis.

2. RNA Quality Control:

  • Rigorously assess RNA integrity using an automated electrophoresis system to ensure the RNA Integrity Number (RIN) is high (typically > 7).

3. cDNA Synthesis and Labeling:

  • Synthesize double-stranded cDNA from the total RNA.

  • In vitro transcribe the cDNA to generate cRNA, incorporating a fluorescent label (e.g., Cy3 or Cy5) or biotin.

4. Microarray Hybridization:

  • Hybridize the labeled cRNA to a microarray chip containing thousands of gene-specific probes.

  • Incubate the chip in a hybridization oven for a specified period to allow the labeled cRNA to bind to its complementary probes.

5. Array Scanning and Image Analysis:

  • Wash the microarray chip to remove non-specifically bound cRNA.

  • Scan the chip using a microarray scanner to detect the fluorescent signals from the hybridized probes.

  • Use image analysis software to quantify the intensity of each spot on the array.

6. Data Normalization and Statistical Analysis:

  • Normalize the raw data to correct for systematic variations between arrays.

  • Perform statistical analysis (e.g., t-test or ANOVA) to identify genes that are differentially expressed between the this compound-treated and control groups.[5] A fold change cutoff (e.g., ≥1.5) and a significance threshold (e.g., p-value ≤ 0.05) are typically applied.[5]

7. Identification of Differentially Expressed Genes:

  • Generate a list of genes that show statistically significant changes in expression in response to this compound.

  • Further bioinformatics analysis, such as pathway analysis and gene ontology enrichment, can be performed to understand the biological significance of the observed gene expression changes.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the genomic effects of this compound. By employing RT-PCR for targeted gene analysis and microarrays for global expression profiling, researchers can gain valuable insights into the molecular mechanisms underlying the diverse physiological and therapeutic actions of this essential hormone. This knowledge is critical for the continued development of this compound and its analogs as therapeutic agents in a wide range of clinical applications.

References

Application Notes and Protocols for In Vitro Transcription Assays Involving Secalciferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, a synthetic analog of the active form of vitamin D3 (calcitriol), is a potent modulator of gene transcription. Its primary mechanism of action is through the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor (RXR) to regulate the expression of a multitude of target genes.[1][2][3][4] This regulation is critical in various physiological processes, including calcium and phosphate homeostasis, immune function, and cellular proliferation and differentiation.[1][4] Understanding the precise transcriptional effects of this compound is paramount for drug development and for elucidating its therapeutic potential.

These application notes provide detailed protocols for two key in vitro assays to assess the transcriptional effects of this compound: the Nuclear Run-On Assay, which measures real-time transcription rates, and RNA Sequencing (RNA-Seq), which provides a comprehensive overview of changes in the transcriptome.

Signaling Pathway of this compound

This compound exerts its genomic effects by binding to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with RXR. The this compound-VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][5] This binding event recruits a complex of coactivators (e.g., SRC1, CBP, MED1) or corepressors (e.g., NCOR1, SMRT), which modulate the rate of transcription by RNA polymerase II.[1][5][6]

Nuclear_Run_On_Workflow A 1. Cell Culture and This compound Treatment B 2. Nuclei Isolation A->B C 3. In Vitro Transcription (Nuclear Run-On) B->C D 4. RNA Isolation C->D E 5. Labeled RNA Detection (e.g., Hybridization or RT-qPCR) D->E F 6. Data Analysis E->F RNA_Seq_Workflow A 1. Cell Culture and This compound Treatment B 2. Total RNA Extraction and QC A->B C 3. Library Preparation (e.g., mRNA enrichment, cDNA synthesis) B->C D 4. Sequencing C->D E 5. Bioinformatic Analysis (Alignment, Quantification, Differential Expression) D->E F 6. Pathway and Functional Enrichment Analysis E->F

References

Application Notes and Protocols for the Experimental Use of Secalciferol in Osteomalacia and Rickets Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Secalciferol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, in the research of osteomalacia and rickets. This document outlines the underlying signaling pathways, detailed protocols for both in vitro and in vivo studies, and key quantitative data from relevant research.

Introduction

Osteomalacia in adults and rickets in children are bone diseases characterized by impaired bone mineralization.[1][2][3] A primary cause of these conditions is a deficiency in vitamin D, which is essential for intestinal calcium and phosphate absorption, crucial minerals for bone health.[1][2][4] this compound plays a critical role in maintaining calcium and phosphate homeostasis and directly influences bone cell function.[2][5][6] Experimental studies using this compound are vital for understanding the pathophysiology of these diseases and for developing effective therapeutic strategies.

Mechanism of Action: Signaling Pathways

This compound exerts its effects on bone primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression.[2][7] The binding of this compound to the VDR leads to a cascade of events that ultimately modulate bone formation and resorption.

This compound Signaling in Osteoblasts

In osteoblasts, the bone-forming cells, this compound signaling is multifaceted. It can promote osteoblast differentiation and the expression of genes involved in bone matrix formation and mineralization.[5] Key target genes include those encoding for alkaline phosphatase, osteocalcin, and osteopontin.[4][5] The VDR, upon binding this compound, heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of these target genes, thereby modulating their transcription.[1]

Secalciferol_Osteoblast_Signaling This compound This compound (1,25(OH)2D3) VDR Vitamin D Receptor (VDR) This compound->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates Osteoblast_Function Osteoblast Differentiation & Mineralization Gene_Expression->Osteoblast_Function Promotes

This compound signaling pathway in osteoblasts.
This compound's Role in Osteoclastogenesis

This compound also indirectly influences osteoclasts, the bone-resorbing cells. It stimulates osteoblasts to express Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2] RANKL then binds to its receptor, RANK, on osteoclast precursors, promoting their differentiation into mature osteoclasts.[1] This process is crucial for bone remodeling. However, studies have also shown that high doses of calcitriol can inhibit osteoclastogenesis by enhancing the BMP-Smad1 pathway, which in turn suppresses NF-κB activation.[8]

Secalciferol_Osteoclast_Regulation This compound This compound Osteoblast Osteoblast This compound->Osteoblast Stimulates RANKL RANKL Expression Osteoblast->RANKL Osteoclast_Precursor Osteoclast Precursor RANKL->Osteoclast_Precursor Binds to RANK Mature_Osteoclast Mature Osteoclast Osteoclast_Precursor->Mature_Osteoclast Differentiates Bone_Resorption Bone Resorption Mature_Osteoclast->Bone_Resorption

Indirect regulation of osteoclastogenesis by this compound.

Quantitative Data from Experimental Studies

The following tables summarize key quantitative data from studies investigating the effects of this compound and its precursors in rickets and osteomalacia.

Table 1: Human Studies with 25-Hydroxycholecalciferol in Rickets

Patient GroupTreatment ProtocolDosageDurationKey OutcomesReference
4 children with deficiency ricketsSingle oral dose16,000 IU8 daysNormalization of all biological parameters.[9]
Children with deficiency ricketsProlonged administration2,640 IU/day2 monthsDisappearance of clinical-biological symptoms and X-ray lesions; catch-up growth observed.[9]
Children with "pseudo-deficiency" ricketsIncreasing doses6,000 to 30,000 IU/day6 months to 2 yearsClinical-biological-radiologic recovery and catch-up growth.[9]
10 patients with hereditary hypophosphatemic D-resistant ricketsProlonged administration2,640 IU/day2 monthsNo significant effect.[9]

Table 2: Animal Model Studies

Animal ModelConditionTreatmentKey FindingsReference
Göttingen MinipigsNutritional Osteomalacia (induced by low calcium and vitamin D diet)Not specifiedPlasma 25(OH)D dropped from 60.1 ± 11.4 nmol/L to 15.3 ± 3.4 nmol/L in 10 months.[10]
MiceCalcitriol administrationNot specifiedIncreased peak bone mass by inhibiting osteoclastogenesis and bone resorption.[8]

Experimental Protocols

In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol is designed to assess the direct effects of this compound on osteoblast function.

1. Cell Culture:

  • Primary osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1, MG-63, SaOs-2) are cultured in appropriate growth medium.[11]

  • For osteogenic differentiation, the medium is supplemented with ascorbic acid and β-glycerolphosphate.[8][12]

2. This compound Treatment:

  • Once cells reach confluence, they are treated with varying concentrations of this compound (typically in the range of 10⁻¹⁰ to 10⁻⁷ M).

  • A vehicle control (e.g., ethanol) should be included.

3. Assessment of Osteoblast Differentiation:

  • Alkaline Phosphatase (ALP) Activity: Measured at early time points (e.g., 7-14 days). Cells are lysed, and ALP activity is determined using a colorimetric assay with p-nitrophenyl phosphate as a substrate.[8]

  • Gene Expression Analysis: RNA is extracted from cells at various time points, and the expression of osteogenic markers (e.g., ALP, osteocalcin, Runx2) is quantified by RT-qPCR.[13]

4. Assessment of Mineralization:

  • At later time points (e.g., 21-28 days), the formation of mineralized nodules is assessed.

  • Alizarin Red S Staining: Cells are fixed and stained with Alizarin Red S, which binds to calcium deposits, and the stained area is quantified.

  • Von Kossa Staining: This method detects phosphate deposits in the mineralized matrix.[12]

In_Vitro_Osteoblast_Workflow Start Start: Osteoblast Culture Differentiation Induce Osteogenic Differentiation Start->Differentiation Treatment Treat with this compound (Varying Concentrations) Differentiation->Treatment Early_Analysis Early Analysis (7-14 days) Treatment->Early_Analysis Late_Analysis Late Analysis (21-28 days) Treatment->Late_Analysis ALP Alkaline Phosphatase (ALP) Activity Early_Analysis->ALP Gene_Expression Gene Expression (RT-qPCR) Early_Analysis->Gene_Expression Mineralization Mineralization Staining (Alizarin Red / Von Kossa) Late_Analysis->Mineralization End End: Data Analysis ALP->End Gene_Expression->End Mineralization->End

Workflow for in vitro analysis of this compound on osteoblasts.
In Vivo Animal Models of Osteomalacia and Rickets

Animal models are indispensable for studying the systemic effects of this compound.[14][15]

1. Induction of Osteomalacia/Rickets:

  • Dietary Manipulation: Rodents or larger animals like minipigs are fed a diet deficient in vitamin D and/or calcium for a specified period (e.g., several months).[10]

  • Genetic Models: Vitamin D receptor (VDR) knockout mice are a valuable tool for studying the direct effects of this compound deficiency.[14]

2. This compound Administration:

  • This compound is administered to the experimental group via oral gavage, subcutaneous injection, or intraperitoneal injection.

  • The dosage and frequency will depend on the animal model and the specific research question.

  • A control group receives a vehicle.

3. Monitoring and Analysis:

  • Biochemical Analysis: Blood samples are collected periodically to measure serum levels of calcium, phosphate, alkaline phosphatase, parathyroid hormone (PTH), and 25(OH)D.[10]

  • Radiographic Imaging: X-rays of long bones are taken to assess for signs of rickets (e.g., growth plate widening, metaphyseal cupping) or osteomalacia (e.g., Looser zones).

  • Bone Histomorphometry: After the experimental period, bones (e.g., femur, tibia, vertebrae) are harvested. Bone sections are prepared and stained to quantify osteoid volume, mineralization surface, and other dynamic parameters of bone formation and resorption.[8] This may involve fluorescent labeling with tetracycline or calcein to measure the mineral apposition rate.[8]

  • Biomechanical Testing: The mechanical strength of the bones can be assessed using techniques like three-point bending tests.

In_Vivo_Animal_Model_Workflow Start Start: Select Animal Model Induction Induce Osteomalacia/Rickets (Dietary or Genetic) Start->Induction Treatment Administer this compound or Vehicle (Control) Induction->Treatment Monitoring In-life Monitoring Treatment->Monitoring Terminal_Analysis Terminal Analysis Treatment->Terminal_Analysis Biochemistry Serum Biochemistry (Ca, P, ALP, PTH) Monitoring->Biochemistry Imaging Radiographic Imaging (X-ray) Monitoring->Imaging Histomorphometry Bone Histomorphometry Terminal_Analysis->Histomorphometry Biomechanics Biomechanical Testing Terminal_Analysis->Biomechanics End End: Data Interpretation Biochemistry->End Imaging->End Histomorphometry->End Biomechanics->End

Workflow for in vivo animal studies of this compound.

Conclusion

The experimental use of this compound in osteomalacia and rickets research is crucial for elucidating the molecular mechanisms of these diseases and for the preclinical evaluation of therapeutic interventions. The protocols and data presented here provide a framework for designing and conducting robust in vitro and in vivo studies. Careful consideration of the experimental model, dosage, and outcome measures is essential for obtaining meaningful and reproducible results.

References

Troubleshooting & Optimization

Optimal storage conditions for long-term Secalciferol stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions for the long-term stability of Secalciferol (24R,25-dihydroxycholecalciferol). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2]

Q2: Does this compound need to be protected from light?

A2: Yes, it is crucial to protect this compound from light to prevent photodegradation.[1][2]

Q3: Are there any special atmospheric conditions recommended for storage?

A3: Yes, storing solid this compound under an inert nitrogen atmosphere is recommended to prevent oxidation.[1][2]

Q4: How stable is this compound in solution?

A4: this compound is known to be unstable in solutions. It is highly recommended to prepare solutions fresh for each experiment.[1][2] If a stock solution must be prepared, it should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[2]

Q5: What is the optimal pH for this compound solutions?

A5: While specific data for this compound is limited, studies on the closely related Vitamin D3 show it is most stable in solutions with a pH above 5.[3] Acidic conditions can significantly increase the rate of degradation.

Q6: Can antioxidants be used to improve the stability of this compound in solution?

A6: Yes, for aqueous solutions of related vitamin D compounds, the addition of antioxidants like ascorbic acid has been shown to improve stability, especially in the presence of metal ions.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C or -20°C for the recommended duration and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Loss of compound activity Improper storage of solid this compound.Verify that the solid compound has been consistently stored at -20°C, protected from light, and preferably under a nitrogen atmosphere.
Unexpected peaks in chromatography Presence of degradation products.Review storage and handling procedures. Ensure the use of a validated stability-indicating analytical method to separate the parent compound from any degradants.
Precipitation in stock solution Poor solubility or degradation.To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath. Always use a high-purity, appropriate solvent as recommended by the supplier.

Quantitative Stability Data

Table 1: Influence of Temperature on Cholecalciferol Stability in Fortified Canola Oil

TemperatureDurationRetention (%)
100°C30 minNo significant reduction
150°C30 min67.5% - 72.97%
180°C30 min33.16% - 40.35%

Data from a study on fortified canola oil, indicating significant thermal degradation at higher temperatures.[4][5]

Table 2: Long-Term Storage Stability of 25-hydroxyvitamin D in Serum

Storage TemperatureDurationMedian % Change (LC-MS/MS)
-20°C7 monthsNo significant reduction
-80°C7 months-4.9%
-80°C5 years+4.7% (median increase)

These studies on a closely related metabolite in a biological matrix suggest good stability at low temperatures over extended periods.[6][7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Vitamin D Metabolites

This protocol is based on established methods for the analysis of Vitamin D and its metabolites, including 24,25-dihydroxycholecalciferol.[6][8][9][10]

Objective: To quantify this compound and separate it from potential degradation products.

Materials:

  • This compound standard

  • HPLC-grade methanol, acetonitrile, and water

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of methanol, acetonitrile, and water (e.g., 70:25:5 v/v/v).[8] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable organic solvent to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation: For stability samples, dissolve or dilute them in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 - 1.2 mL/min[8]

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the stability samples and quantify the this compound concentration by comparing the peak area to the calibration curve.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[11]

Objective: To generate potential degradation products of this compound and demonstrate the specificity of the HPLC method.

Procedure:

  • Prepare this compound solutions in a suitable solvent.

  • Expose the solutions to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the stability-indicating HPLC method alongside a non-stressed control sample.

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent this compound peak.

Visualizations

VitaminD_Metabolic_Pathway 7-dehydrocholesterol 7-dehydrocholesterol Cholecalciferol (Vitamin D3) Cholecalciferol (Vitamin D3) 7-dehydrocholesterol->Cholecalciferol (Vitamin D3) UVB Light (Skin) 25-hydroxycholecalciferol (Calcifediol) 25-hydroxycholecalciferol (Calcifediol) Cholecalciferol (Vitamin D3)->25-hydroxycholecalciferol (Calcifediol) 25-hydroxylase (Liver) This compound (24,25-dihydroxycholecalciferol) This compound (24,25-dihydroxycholecalciferol) 25-hydroxycholecalciferol (Calcifediol)->this compound (24,25-dihydroxycholecalciferol) CYP24A1 1,25-dihydroxycholecalciferol (Calcitriol - Active Form) 1,25-dihydroxycholecalciferol (Calcitriol - Active Form) 25-hydroxycholecalciferol (Calcifediol)->1,25-dihydroxycholecalciferol (Calcitriol - Active Form) 1α-hydroxylase (Kidney) Calcitroic Acid (excretion) Calcitroic Acid (excretion) This compound (24,25-dihydroxycholecalciferol)->Calcitroic Acid (excretion) Further Metabolism Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Forced_Degradation Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Stock_Solution->Forced_Degradation Long_Term_Storage Store under Defined Conditions (Temp, Light, Humidity) Stock_Solution->Long_Term_Storage HPLC_Analysis Stability-Indicating HPLC-UV Analysis Forced_Degradation->HPLC_Analysis Long_Term_Storage->HPLC_Analysis Data_Evaluation Quantify this compound & Degradants HPLC_Analysis->Data_Evaluation

References

Troubleshooting poor peak resolution in Secalciferol HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Secalciferol, a synthetic vitamin D analog. The information is tailored for researchers, scientists, and drug development professionals to help resolve problems related to poor peak resolution and other chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in this compound HPLC analysis?

Poor peak resolution in the HPLC analysis of this compound can stem from several factors, including suboptimal mobile phase composition, inappropriate column selection, column degradation, and issues with system parameters like flow rate and temperature. Additionally, the inherent chemical nature of this compound, including its potential for isomerization, can contribute to separation challenges.[1][2]

Q2: Why is it crucial to resolve this compound from its isomers and degradation products?

This compound, like other vitamin D analogs, can isomerize under various conditions such as heat, light, and acidic environments.[1][2] These isomers and other degradation products may have different biological activities and toxicities. Therefore, a stability-indicating HPLC method that can effectively separate the parent drug from these related substances is essential for accurate quantification and to ensure the quality, safety, and efficacy of this compound-containing products.[3][4]

Q3: What are the typical starting conditions for a reversed-phase HPLC method for this compound?

A good starting point for a reversed-phase HPLC method for this compound and related vitamin D compounds often involves a C8 or C18 column with a mobile phase consisting of a mixture of organic solvents like methanol and acetonitrile, with a smaller proportion of water.[5][6] The detection wavelength is typically set around 265 nm.[6][7] However, optimization of these conditions is usually necessary to achieve the desired resolution.

Troubleshooting Guides

Problem 1: Broad and Poorly Resolved this compound Peaks

Q: My this compound peak is broad and not well-separated from other peaks. What should I do?

A: Broad peaks can be caused by several factors related to the column, mobile phase, or system hardware. Follow these troubleshooting steps:

  • Assess Column Health: The column is a primary suspect for broad peaks.

    • Column Contamination: Accumulation of sample matrix components on the column can lead to peak broadening.[8] Try flushing the column with a strong solvent.

    • Column Void: A void at the column inlet can cause peak distortion.[9][10] If you suspect a void, you can try reversing the column (if the manufacturer's instructions permit) and flushing it to remove any blockage from the inlet frit.[9]

    • Column Age: Over time, the stationary phase can degrade, leading to a loss of efficiency. If the column is old or has been used extensively, replacing it may be necessary.

  • Optimize Mobile Phase Composition: The mobile phase composition is critical for achieving good peak shape and resolution.

    • Solvent Strength: In reversed-phase HPLC, increasing the aqueous component of the mobile phase can increase retention time and potentially improve the separation of closely eluting peaks.[11]

    • Solvent Type: The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect selectivity. Trying different solvent ratios or even a different organic modifier can significantly impact resolution.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[5]

  • Check for System Issues:

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.[12] Ensure that all connections are made with the shortest possible length of appropriate diameter tubing.

    • Injection Volume and Solvent: Injecting too large a sample volume or using a sample solvent that is much stronger than the mobile phase can cause peak distortion.[8] Whenever possible, dissolve the sample in the mobile phase.

Problem 2: Tailing Peak Shape for this compound

Q: I am observing a tailing peak for this compound. What is the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and for basic compounds can be caused by secondary interactions with the stationary phase.[9][10] Here’s how to troubleshoot this problem:

  • Secondary Silanol Interactions: The primary cause of tailing for basic compounds on silica-based columns is often the interaction with acidic silanol groups on the stationary phase surface.[9][10]

    • Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[9]

    • Use a Deactivated Column: Modern, high-purity silica columns are often end-capped to minimize the number of free silanol groups. Using a well-deactivated, end-capped column is recommended.[9]

  • Column Overload: Injecting too much sample mass can lead to peak tailing.[8][10] Try diluting your sample to see if the peak shape improves.

  • Column Contamination and Voids: Similar to broad peaks, column contamination or the formation of a void can also cause tailing.[8][9] Refer to the troubleshooting steps for broad peaks.

  • Interfering Compounds: A small, co-eluting peak on the tail of the main peak can be mistaken for tailing.[9] To check for this, try changing the detection wavelength. If the shape of the tail changes relative to the main peak, it is likely an impurity. Improving the resolution by adjusting the mobile phase or using a more efficient column can help separate the co-eluting peak.

Problem 3: Difficulty in Separating this compound from its Isomers

Q: I am struggling to achieve baseline separation between this compound and its isomers (e.g., pre-Secalciferol, trans-isomer). How can I improve this separation?

A: The separation of structurally similar isomers is a common challenge in the analysis of vitamin D analogs.[1][7] Optimizing selectivity is key to resolving these compounds.

  • Column Selection:

    • Stationary Phase Chemistry: While C18 columns are widely used, a C8 or a phenyl-based stationary phase might offer different selectivity for isomers.[6][13] Highly hydrophobic phases with a high carbon load have also been shown to be effective in separating vitamin D isomers.[7]

    • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.

  • Mobile Phase Optimization:

    • Organic Modifier: Changing the organic solvent (e.g., from methanol to acetonitrile or using a mixture) can alter the selectivity between isomers. The use of tetrahydrofuran (THF) in the mobile phase has also been reported for the separation of vitamin D isomers.[7]

    • Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can help to better separate closely eluting isomers.[3]

  • Temperature Control: Temperature can affect selectivity.[14] Systematically varying the column temperature (e.g., in 5 °C increments) may improve the separation of critical pairs.

  • Forced Degradation Studies: Performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) can help to generate the isomers and degradation products of this compound.[3][4][5] This allows for the optimization of the HPLC method to ensure it is stability-indicating.

Data and Protocols

Table 1: Example HPLC Parameters for Vitamin D Analog Analysis
ParameterCondition 1 (Reversed-Phase)Condition 2 (Normal-Phase)
Column Waters X-Bridge C8 (150 x 4.6 mm, 3.5 µm)[6]Silica Column (250 x 4.6 mm, 5 µm)[15]
Mobile Phase Methanol:Acetonitrile:Water (60:30:10 v/v/v)[6]n-Hexane:Ethyl Acetate (85:15 v/v)[15]
Flow Rate 0.8 mL/min[6]2.0 mL/min[15]
Detection UV at 265 nm[6]UV at 292 nm[15]
Column Temp. 30 °C[6]Not specified
Injection Vol. 100 µL[6]20 µL[15]
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and ensure the stability-indicating nature of the HPLC method.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[4]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH before diluting for HPLC analysis.[4]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool and neutralize with 0.1 M HCl before diluting for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 24 hours), then dilute for analysis.[3]

  • Thermal Degradation: Place the stock solution in an oven at a controlled temperature (e.g., 80°C) for 48 hours.[4]

  • Photolytic Degradation: Expose the stock solution to a photostability chamber with controlled light exposure (UV and visible) as per ICH Q1B guidelines.[4] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC method. Evaluate the chromatograms for the appearance of new peaks and the degradation of the main this compound peak.

Visual Troubleshooting Guides

G cluster_0 Troubleshooting Workflow: Poor Peak Resolution cluster_1 Broad Peak Solutions cluster_2 Tailing Peak Solutions cluster_3 Isomer Co-elution Solutions Start Poor Peak Resolution Q1 Broad Peaks? Start->Q1 Q2 Tailing Peaks? Q1->Q2 No Sol1_1 Check/Replace Column Q1->Sol1_1 Yes Q3 Co-elution of Isomers? Q2->Q3 No Sol2_1 Adjust Mobile Phase pH Q2->Sol2_1 Yes Sol3_1 Change Column Selectivity (e.g., C8, Phenyl) Q3->Sol3_1 Yes Sol1_2 Optimize Mobile Phase Sol1_1->Sol1_2 Sol1_3 Reduce Flow Rate Sol1_2->Sol1_3 Sol1_4 Minimize Extra-Column Volume Sol1_3->Sol1_4 Sol2_2 Use End-capped Column Sol2_1->Sol2_2 Sol2_3 Reduce Sample Concentration Sol2_2->Sol2_3 Sol3_2 Optimize Mobile Phase (Solvent/Gradient) Sol3_1->Sol3_2 Sol3_3 Adjust Column Temperature Sol3_2->Sol3_3

Caption: A flowchart for troubleshooting poor peak resolution in HPLC.

G cluster_0 Experimental Workflow: Method Optimization for Isomer Separation Start Initial Method Shows Co-eluting Isomers Step1 Modify Mobile Phase Start->Step1 Step2 Change Column Stationary Phase Step1->Step2 Resolution still inadequate End Baseline Resolution Achieved Step1->End Resolution adequate Step3 Adjust Column Temperature Step2->Step3 Resolution still inadequate Step2->End Resolution adequate Step3->End Resolution adequate

Caption: A workflow for optimizing isomer separation in HPLC.

References

Technical Support Center: Overcoming Experimental Variability in Secalciferol Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use secalciferol in cell culture experiments. It addresses common challenges and sources of variability through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to specific issues that may arise during your experiments with this compound.

Question ID Question Answer
FAQ-01 My cells show inconsistent responses to this compound treatment across experiments. What are the potential causes?Inconsistent responses to this compound can stem from several factors: 1. Cell Line Variability: Different cell lines exhibit varying sensitivity to vitamin D analogs due to differences in the expression levels of the Vitamin D Receptor (VDR) and metabolizing enzymes like CYP24A1.[1] 2. Passage Number: As cells are passaged, their characteristics can change, including their responsiveness to external stimuli. It is crucial to use cells within a consistent and low passage number range for all experiments. 3. Compound Stability: this compound, like other vitamin D analogs, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Ensure proper storage and handling to maintain its potency.[2] 4. Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) can have its own effects on cells. Always include a vehicle control (solvent alone) in your experiments at the same final concentration used for the this compound treatment.
FAQ-02 I am observing lower than expected potency of this compound in my cell viability assays. What should I check?1. Compound Integrity: Verify the age and storage conditions of your this compound stock. Degradation can significantly reduce its biological activity. It is recommended to aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. 2. Assay Duration: The effects of this compound on cell viability are often time-dependent. Consider extending the incubation time to 48, 72, or even 96 hours to observe a significant effect. 3. Cell Density: High cell density can mask the anti-proliferative effects of this compound. Optimize the initial seeding density to ensure cells are in the logarithmic growth phase during treatment. 4. Serum Concentration: Components in fetal bovine serum (FBS) can bind to vitamin D analogs and reduce their effective concentration. Consider reducing the serum concentration during treatment, but ensure it is not detrimental to cell health.
FAQ-03 How should I prepare and store my this compound stock solution to ensure stability?To ensure the stability of your this compound stock solution, follow these guidelines: 1. Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as ethanol or DMSO. 2. Stock Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium. 3. Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber or light-blocking tubes. 4. Storage: Store the aliquots at -20°C or -80°C, protected from light. 5. Working Solutions: When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before use. Avoid storing diluted solutions for extended periods.
FAQ-04 My Western blot results for VDR target proteins are not consistent after this compound treatment. What could be the issue?1. Treatment Duration and Concentration: The induction of VDR target genes and subsequent protein expression is both time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and target protein. 2. Nuclear Translocation: this compound induces the translocation of the VDR to the nucleus. Ensure your cell lysis protocol is adequate for extracting nuclear proteins. You may need to use a specific nuclear extraction buffer. 3. Phosphorylation Status: The activity of the VDR can be modulated by phosphorylation. Changes in phosphorylation status may not be detected by an antibody that only recognizes the total protein. Consider using phospho-specific antibodies if available. 4. Loading Controls: Use appropriate loading controls to ensure equal protein loading. For nuclear proteins, a nuclear-specific loading control like Lamin B1 or PCNA is recommended over cytoplasmic controls like GAPDH or β-actin.
FAQ-05 I am not observing the expected changes in gene expression after this compound treatment. What should I consider?1. Time Point of Analysis: Changes in gene expression can be transient. Analyze RNA at multiple time points (e.g., 6, 12, 24, and 48 hours) after treatment to capture the peak of expression for your genes of interest. 2. Cell Line Specificity: The transcriptional response to vitamin D analogs is highly cell-type specific.[3][4] The genes regulated in one cell line may not be the same in another. 3. VDR and Co-factor Expression: The expression levels of VDR and its co-activators or co-repressors can influence the transcriptional response. Verify the expression of these key factors in your cell line. 4. RNA Quality: Ensure the integrity of your extracted RNA. Degraded RNA can lead to unreliable gene expression results.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound and other vitamin D analogs in various cancer cell lines. Note that direct IC50 values for this compound are not widely available in the public domain; therefore, data for the active form of vitamin D3, calcitriol, and other analogs are provided for comparative purposes.

Table 1: Comparative IC50 Values of Vitamin D Analogs in Cancer Cell Lines

Compound Cell Line Assay IC50 (nM) Reference
CalcitriolMalignant Melanoma (A375)SRB~6.4[5]
CalcipotriolMalignant Melanoma (A375)SRB~0.274[5]
InecalcitolBreast Cancer (MCF-7)MTT>1000[6]
InecalcitolBreast Cancer (MDA-MB-231)MTT~100[6]

SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. IC50 values can vary significantly based on the assay conditions and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in this compound cell culture studies.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT colorimetric assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.

    • Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatment or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis for VDR Target Proteins

This protocol describes the detection of changes in protein expression in response to this compound treatment.

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound as described above.

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (e.g., VDR, p21, p27) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Protocol 3: Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)

This protocol details the steps for measuring changes in mRNA levels of target genes following this compound treatment.

  • RNA Extraction:

    • Seed and treat cells as described for Western blot analysis.

    • After the treatment period, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit.

    • Extract total RNA according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Control:

    • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform the qRT-PCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by this compound, which are largely consistent with those of other vitamin D analogs.

Genomic_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR RXR->VDR_RXR_Complex VDRE VDRE VDR_RXR_Complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA -> mRNA Protein Protein mRNA->Protein -> Protein

Caption: Genomic signaling pathway of this compound.

NonGenomic_Signaling_Pathway cluster_membrane Plasma Membrane Membrane_VDR Membrane VDR (MARRS) PLC Phospholipase C (PLC) Membrane_VDR->PLC Activates This compound This compound This compound->Membrane_VDR Binds PKC Protein Kinase C (PKC) PLC->PKC Activates Ca_Influx Ca2+ Influx PLC->Ca_Influx Induces Downstream_Effects Rapid Cellular Responses PKC->Downstream_Effects Ca_Influx->Downstream_Effects

Caption: Non-genomic signaling pathway of this compound.[6][7][8][9][10]

Experimental Workflow

This diagram outlines a logical workflow for troubleshooting inconsistent results in this compound cell culture experiments.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagents Start->Check_Reagents Check_Cells Check Cell Culture Practices Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Secalciferol_Stock Verify this compound Stock Integrity Check_Reagents->Secalciferol_Stock Solvent_Control Ensure Proper Vehicle Control Check_Reagents->Solvent_Control Passage_Number Standardize Cell Passage Number Check_Cells->Passage_Number Cell_Density Optimize Seeding Density Check_Cells->Cell_Density Incubation_Time Optimize Treatment Duration Check_Protocol->Incubation_Time Assay_Parameters Validate Assay Parameters Check_Protocol->Assay_Parameters End Consistent Results Secalciferol_Stock->End Solvent_Control->End Passage_Number->End Cell_Density->End Incubation_Time->End Assay_Parameters->End

Caption: Troubleshooting workflow for this compound experiments.

References

Avoiding contamination in cell culture when using Secalciferol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination when using Secalciferol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound, also known as (24R)-24,25-dihydroxyvitamin D3, is an active metabolite of Vitamin D.[1] It plays a role in calcium and phosphorus homeostasis and is involved in regulating cell proliferation and differentiation.[1] In cell culture, it is used to study its effects on various cell types, including cancer cell lines and mesenchymal stem cells, to understand its potential therapeutic applications.[2][3]

Q2: What are the common sources of contamination in cell culture when working with this compound?

The primary sources of contamination are not from this compound itself, but from the handling and environment during experimental procedures. These include:

  • Microbial Contamination: Bacteria, yeast, and mold can be introduced from non-sterile equipment, reagents, or poor aseptic technique.

  • Cross-Contamination: The introduction of another cell line into the culture of interest.

  • Chemical Contamination: Impurities from media, sera, water, or detergents.

Q3: How can I identify contamination in my cell culture treated with this compound?

Contamination can be identified by:

  • Visual Inspection: Sudden changes in the color or turbidity of the culture medium. A yellow color change indicates a drop in pH, often due to bacterial contamination, while a pink/purple color suggests an increase in pH, which can be caused by yeast.

  • Microscopy: The presence of small, motile particles (bacteria) or budding yeast cells between your cultured cells. Fungal contamination may appear as filamentous structures.

  • Altered Cell Growth: A sudden drop in cell viability or a significant change in cell morphology and growth rate.

Q4: Is this compound stable in solution? How should it be stored?

This compound is known to be unstable in solution.[1] It is recommended to store it at -20°C, protected from light, and under a nitrogen atmosphere.[1] For cell culture experiments, it is best to prepare fresh dilutions from a concentrated stock solution for each experiment to ensure its bioactivity.

Troubleshooting Guides

Issue 1: Suspected Microbial Contamination After Adding this compound

Symptoms:

  • Cloudy culture medium.

  • Sudden change in medium color (yellow or turbid).

  • Visible microorganisms under the microscope.

  • A foul odor from the culture.

  • Rapid cell death.

Troubleshooting Steps:

G start Contamination Suspected q1 Is the contamination widespread? start->q1 discard_all Discard all contaminated cultures. Decontaminate incubator and biosafety cabinet. q1->discard_all Yes isolate Isolate the contaminated flask. q1->isolate No review Review aseptic technique for preparing and adding this compound solution. discard_all->review q2 Is the cell line replaceable? isolate->q2 discard_one Discard the contaminated flask. Review aseptic technique. q2->discard_one Yes attempt_rescue Attempt to rescue the culture (e.g., with antibiotics/antimycotics). This is generally not recommended. q2->attempt_rescue No discard_one->review attempt_rescue->review

Possible Causes and Preventive Actions:

Possible Cause Preventive Action
Contaminated this compound Stock Solution Prepare the stock solution in a sterile biosafety cabinet. Filter-sterilize the stock solution through a 0.22 µm syringe filter if the solvent allows. Aliquot the stock solution into sterile cryovials for single use to avoid repeated freeze-thaw cycles and potential for contamination.
Poor Aseptic Technique Always work in a certified biological safety cabinet. Disinfect all items entering the cabinet with 70% ethanol. Use sterile pipettes and tubes. Avoid talking, singing, or coughing over open culture vessels.
Contaminated Reagents or Media Use media and supplements from reputable suppliers. Visually inspect all reagents for signs of contamination before use. If possible, quarantine and test new batches of serum and media before use in critical experiments.
Contaminated Equipment Regularly clean and decontaminate incubators, water baths, and microscopes. Ensure the biological safety cabinet is certified annually.
Issue 2: Inconsistent or No Effect of this compound Treatment

Symptoms:

  • Lack of expected biological response (e.g., no change in cell proliferation or differentiation).

  • High variability between replicate experiments.

Troubleshooting Steps:

G start Inconsistent or No Effect Observed q1 Was a fresh dilution of this compound used? start->q1 prepare_fresh Prepare fresh dilutions from a frozen stock aliquot for each experiment. q1->prepare_fresh No q2 Is the cell line responsive to Vitamin D analogs? q1->q2 Yes check_storage Review storage conditions of stock solution. (-20°C or -80°C, protected from light). prepare_fresh->check_storage check_vdr Confirm Vitamin D Receptor (VDR) expression in your cell line (e.g., by qPCR or Western blot). q2->check_vdr Unsure q3 Is there underlying, low-level contamination? q2->q3 Yes optimize_conc Perform a dose-response experiment to determine the optimal concentration. check_vdr->optimize_conc test_mycoplasma Test for mycoplasma contamination. q3->test_mycoplasma Possible

Data Presentation: Recommended Concentration Ranges of Vitamin D Analogs

The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. The following table provides examples of concentrations used for other vitamin D analogs in different cell lines.

Vitamin D Analog Cell Line Concentration Range Observed Effect Reference
CholecalciferolCaSki (cervical cancer)10 - 1000 ng/mLInhibition of cell growth and induction of apoptosis at 100 and 1000 ng/mL.[4][5][6]
1,25-dihydroxyvitamin D3C2C12 (muscle precursor)10⁻¹³ - 10⁻⁵ MLow concentrations increased fat droplet accumulation, while high concentrations inhibited it.[7]
1,25-dihydroxyvitamin D3Mesenchymal Multipotent Cells10 - 500 nMInhibition of cell proliferation.[8]
Vitamin D Analogs (PRI-5201, PRI-5202)HGSOC (ovarian cancer)EC₅₀ in the nanomolar rangeIncreased CYP24A1 expression.[9][10]
AlfacalcidolCaCo II (colorectal cancer) & MCF-7 (breast cancer)IC₅₀ values from 4 - 200 µMCytotoxicity.[11]

Experimental Protocols

Protocol: Preparation and Use of this compound in Cell Culture

This protocol outlines the steps for preparing a stock solution of this compound and treating cells in culture while minimizing the risk of contamination.

G reconstitute 1. Reconstitute this compound in sterile ethanol or DMSO. aliquot 2. Prepare single-use aliquots in sterile cryovials. reconstitute->aliquot store 3. Store aliquots at -20°C or -80°C, protected from light. aliquot->store thaw 4. Thaw one aliquot for the experiment. store->thaw dilute 5. Prepare working dilutions in sterile culture medium. thaw->dilute treat 6. Add the final dilution to the cell culture. dilute->treat incubate 7. Incubate cells for the desired time. treat->incubate analyze 8. Analyze the cellular response. incubate->analyze

Materials:

  • This compound powder

  • Sterile, anhydrous ethanol or DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

  • Sterile, cell culture medium

  • Sterile, serological pipettes and pipette tips

  • Biological safety cabinet

  • Vortex mixer

Procedure:

  • Reconstitution of this compound Stock Solution:

    • In a biological safety cabinet, reconstitute the lyophilized this compound powder in sterile, anhydrous ethanol or DMSO to a high concentration (e.g., 1-10 mM). The choice of solvent should be based on the manufacturer's instructions and its compatibility with your cell line.

    • Ensure the final solvent concentration in the cell culture medium does not exceed a non-toxic level (typically <0.1%).

    • Gently vortex to ensure the powder is completely dissolved.

  • Aliquoting and Storage:

    • Immediately after reconstitution, aliquot the stock solution into small, single-use volumes in sterile, light-protected microcentrifuge tubes or cryovials.

    • Store the aliquots at -20°C or -80°C, protected from light, until use. This minimizes degradation from repeated freeze-thaw cycles.

  • Preparation of Working Solution and Cell Treatment:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from your cell culture plates and add the medium containing the appropriate concentration of this compound.

    • Include a vehicle control in your experiment (medium with the same final concentration of ethanol or DMSO as the highest this compound concentration) to account for any solvent effects.

    • Incubate the cells for the desired experimental duration.

Signaling Pathway

This compound Signaling Pathway

This compound, like other active vitamin D metabolites, is thought to exert its genomic effects by binding to the Vitamin D Receptor (VDR). The VDR then forms a heterodimer with the Retinoid X Receptor (RXR), which translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby regulating the transcription of target genes involved in cell proliferation, differentiation, and calcium homeostasis.

G Sec Sec VDR VDR Sec->VDR Binds VDR_RXR VDR_RXR VDR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to RXR RXR RXR->VDR_RXR Gene Gene VDRE->Gene Regulates

References

Technical Support Center: Enhancing Secalciferol Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Secalciferol from plasma samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from plasma samples, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Analyte Recovery

Q: We are experiencing low recovery of this compound after extraction. What are the possible causes and how can we improve it?

A: Low recovery of this compound can stem from several factors related to the chosen extraction method. Here's a breakdown of potential causes and solutions for the most common techniques:

  • Protein Precipitation (PPT):

    • Incomplete Protein Removal: Insufficient precipitation can lead to the analyte remaining bound to proteins.

      • Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma.[1] Experiment with different solvents, as acetonitrile typically produces larger, more easily separated protein pellets compared to methanol.[1] The addition of zinc sulfate can also aid in protein aggregation through a "salting out" effect.[2]

    • Analyte Co-precipitation: The analyte of interest might get trapped within the protein pellet.

      • Solution: After adding the precipitation solvent, ensure thorough vortexing to create a fine, dispersed precipitate. This maximizes the surface area for the analyte to be released into the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • Inappropriate Solvent Selection: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.

      • Solution: this compound is a nonpolar molecule. Use nonpolar solvents like hexane, ethyl acetate, or a mixture of both for efficient extraction.[3][4] Diethyl ether has also been shown to provide high yields of vitamin D metabolites.[5]

    • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency.

      • Solution: Vortex the sample vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure maximum interaction between the two phases.

  • Solid-Phase Extraction (SPE):

    • Incorrect Sorbent Material: The SPE sorbent may not be suitable for retaining this compound.

      • Solution: For this compound, a C18 (reversed-phase) sorbent is a common and effective choice due to the nonpolar nature of the analyte.[6]

    • Improper Conditioning or Elution: Failure to properly prepare the SPE cartridge or use of an inappropriate elution solvent will lead to poor recovery.

      • Solution: Ensure the cartridge is conditioned with methanol and then equilibrated with water before loading the sample. For elution, use a solvent strong enough to displace the analyte from the sorbent, such as methanol or acetonitrile.

Issue 2: High Matrix Effects

Q: Our lab is observing significant matrix effects (ion suppression or enhancement) in our LC-MS/MS analysis. How can we minimize these effects?

A: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances from the sample before analysis.

    • Solution: While protein precipitation is a quick method, it often results in the highest matrix effects due to the co-extraction of phospholipids. Consider using more rigorous cleanup techniques like LLE or SPE, which provide cleaner extracts.[7] Supported Liquid Extraction (SLE) is another effective technique that can reduce matrix effects and is amenable to automation.[8][9]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: A simple stepwise dilution of the final extract can help identify and mitigate matrix effects.[10] However, be mindful that dilution may also lower the analyte concentration, potentially below the limit of quantification.

  • Use of an Appropriate Internal Standard: An internal standard that co-elutes with the analyte can help to compensate for matrix effects.

    • Solution: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it behaves almost identically to the analyte during extraction and ionization.[3]

  • Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analyte from co-eluting matrix components.

    • Solution: Adjusting the mobile phase composition, gradient, or using a different column chemistry can improve the separation of this compound from interfering compounds.[11]

  • Ionization Source Selection: The choice of ionization source can influence the extent of matrix effects.

    • Solution: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for the analysis of vitamin D metabolites.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from plasma?

A: While several methods are available, a combination of protein precipitation followed by either LLE or SPE is very common.[4][12] The choice often depends on the required sample cleanliness, throughput, and available equipment. Protein precipitation is fast but may lead to higher matrix effects, while LLE and SPE provide cleaner extracts but can be more time-consuming.[7]

Q2: Is derivatization necessary for the analysis of this compound?

A: Derivatization is not always necessary but is often employed to improve the ionization efficiency and, consequently, the sensitivity of the assay, especially when dealing with low concentrations of the analyte.[4] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are commonly used for this purpose.[12]

Q3: What are the expected recovery rates for this compound extraction?

A: Recovery rates can vary significantly depending on the method used. Generally, SPE methods can achieve recoveries ranging from 55% to 85%.[12] Supported Liquid Extraction (SLE) has been reported to have recoveries above 85%.[9] For protein precipitation, mean recoveries can be around 78%.[13] It is crucial to validate the recovery of your specific method in your laboratory.

Q4: Can I use the same extraction method for both plasma and serum?

A: Yes, the extraction methods for plasma and serum are generally interchangeable. The primary difference between the two is the presence of clotting factors in plasma, which are removed during the clotting process to form serum.[7] For most extraction techniques, this difference has a minimal impact on the outcome.

Data Presentation

Table 1: Comparison of Extraction Method Efficiencies

Extraction MethodTypical Recovery RateThroughputMatrix Effect LevelReference
Protein Precipitation (PPT)~78%HighHigh[13]
Liquid-Liquid Extraction (LLE)Variable (method dependent)MediumMedium[7]
Solid-Phase Extraction (SPE)55% - 85%MediumLow[12]
Supported Liquid Extraction (SLE)>85%HighLow[9]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 100 µL of a 2.0% (v/v) ammonia solution in water and vortex for 20 seconds.[3]

  • Perform the liquid-liquid extraction by adding 2.5 mL of n-hexane and mixing on a rotary mixer for 10 minutes.[3]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[3]

  • Transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in an appropriate mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., after protein precipitation and dilution) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow_ppt start Plasma Sample ppt Add Acetonitrile (3:1) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant end Analysis supernatant->end experimental_workflow_lle start Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Hexane add_is->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis reconstitute->end experimental_workflow_spe cluster_spe_cartridge SPE Cartridge condition 1. Condition (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (10% Methanol) load->wash elute 4. Elute (Methanol) wash->elute waste Waste wash->waste analysis Evaporate & Reconstitute for Analysis elute->analysis sample Pre-treated Plasma Sample sample->load

References

Best practices for preparing Secalciferol stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of Secalciferol stock solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a lipophilic compound and is practically insoluble in aqueous solutions. The recommended primary solvents are high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[1] For cell culture experiments, it is crucial to use a high-concentration stock solution in the organic solvent, which can then be diluted to the final working concentration in the cell culture medium.

Q2: What is the maximum recommended concentration for this compound stock solutions?

A2: The maximum concentration will depend on the chosen solvent. It is advisable to prepare a high-concentration stock solution to minimize the volume of organic solvent introduced into the experimental system. For example, in DMSO, concentrations of up to 10 mM can be achieved. It is recommended to start with a small amount of the compound and gradually add the solvent until it is fully dissolved.

Q3: How should I store my this compound stock solution?

A3: this compound solutions are unstable and sensitive to light and temperature.[2] Stock solutions should be stored at -20°C or -80°C for long-term stability.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always protect the solutions from light by using amber vials or by wrapping the vials in foil.[2]

Q4: For how long is the prepared this compound stock solution stable?

A4: The stability of the stock solution depends on the storage conditions. When stored at -80°C in a properly sealed, light-protected vial, the solution can be stable for up to a year.[2] However, for optimal results, it is always best to prepare fresh solutions. Working solutions at lower concentrations are significantly less stable and should ideally be prepared fresh for each experiment.

Q5: Can I use sonication or heat to dissolve this compound?

A5: Yes, gentle warming to 35-37°C and brief sonication can aid in the dissolution of this compound, especially when preparing higher concentration stock solutions. However, prolonged exposure to heat should be avoided as it can lead to degradation of the compound.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 4.166 mg of this compound (Molecular Weight: 416.64 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into single-use, sterile amber vials. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Quantitative Data Summary

SolventMaximum Reported Solubility of Vitamin D Analogs (as a proxy)Recommended Storage TemperatureNotes
DMSO ~100 mg/mL-20°C or -80°CFinal concentration in cell culture should be kept low (<0.5%) to avoid cytotoxicity.[1][3]
Ethanol ~30-50 mg/mL-20°C or -80°CFinal concentration in cell culture should be kept low (<1%) to avoid cytotoxicity.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is difficult to dissolve. Insufficient solvent volume or low temperature.Gradually add more solvent while vortexing. Gentle warming (to 37°C) or brief sonication can be applied.
Precipitation occurs when diluting the stock solution in aqueous media. The compound is crashing out of the solution due to its hydrophobic nature.Pre-warm the aqueous medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing or mixing to ensure rapid and even dispersion.[1] Consider using a carrier protein like BSA in your medium.
Loss of compound activity over time. Degradation of this compound due to improper storage (light exposure, freeze-thaw cycles, high temperature).Always store stock solutions at -20°C or -80°C, protected from light. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Inconsistent experimental results. Inaccurate initial weighing, incomplete dissolution, or degradation of the stock solution.Ensure the analytical balance is properly calibrated. Visually confirm complete dissolution before use. Prepare fresh stock solutions if degradation is suspected.
Cell toxicity observed in control experiments. The concentration of the organic solvent (DMSO or ethanol) is too high.Keep the final concentration of DMSO below 0.5% and ethanol below 1% in your cell culture medium.[3] Always run a vehicle control (media with the same concentration of solvent) to assess solvent-induced effects.[3]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use cluster_troubleshooting Troubleshooting start Start: Equilibrate this compound weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous Solvent (DMSO/Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_dissolution Complete Dissolution? dissolve->check_dissolution aliquot Aliquot into Single-Use Vials store Store at -20°C or -80°C (Protected from Light) aliquot->store use Dilute for Experimental Use store->use check_precipitation Precipitation on Dilution? use->check_precipitation check_dissolution->dissolve No, continue dissolution check_dissolution->aliquot Yes check_precipitation->use No troubleshoot_dilution Troubleshoot Dilution (Pre-warm media, slow addition) check_precipitation->troubleshoot_dilution Yes

Caption: Workflow for preparing this compound stock solutions.

logical_relationship Factors Affecting this compound Solution Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Practices This compound This compound Stock Solution light Light Exposure This compound->light temp High Temperature This compound->temp freeze_thaw Freeze-Thaw Cycles This compound->freeze_thaw aqueous Aqueous Environment This compound->aqueous low_temp Low Temperature Storage (-20°C / -80°C) low_temp->this compound stabilizes protect_light Light Protection (Amber Vials) protect_light->this compound stabilizes aliquoting Aliquoting aliquoting->this compound stabilizes anhydrous Anhydrous Solvent anhydrous->this compound stabilizes

References

Technical Support Center: Secalciferol Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Secalciferol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in culture media?

This compound, also known as 24R,25-dihydroxyvitamin D3, is a metabolite of Vitamin D3.[1][2] Like other vitamin D analogs, it is a fat-soluble secosteroid, which makes it practically insoluble in aqueous solutions such as cell culture media.[3][4][5] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended solvents for preparing a this compound stock solution?

This compound, similar to its parent compound cholecalciferol (Vitamin D3), is freely soluble in organic solvents.[3][6] The most commonly used solvents for preparing stock solutions for cell culture applications are high-purity, sterile dimethyl sulfoxide (DMSO) and ethanol.[7]

Q3: What is the maximum recommended final concentration of organic solvents like DMSO or ethanol in the culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the culture medium should be kept as low as possible. A widely accepted practice is to maintain the final DMSO or ethanol concentration at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to minimize any potential off-target effects on cellular function.[7][8]

Q4: How should I store my this compound stock solution to prevent degradation?

This compound and other vitamin D analogs are sensitive to light, air, and heat.[3] To ensure stability, stock solutions should be:

  • Stored in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]

  • Kept in amber-colored or foil-wrapped tubes to protect from light.[9][10]

  • Stored at -20°C or -80°C under an inert gas like nitrogen if possible.[10]

  • Prepared fresh if instability is suspected.[11]

Q5: Can I dissolve this compound directly in the culture medium?

Direct dissolution of this compound in aqueous culture media is not feasible due to its hydrophobic nature and will likely result in precipitation.[8] It is essential to first prepare a concentrated stock solution in a suitable organic solvent.

Troubleshooting Guide: this compound Precipitation in Culture Media

Issue: A precipitate forms in my culture medium after adding the this compound stock solution.

This is a common problem when a compound dissolved in an organic solvent is diluted into an aqueous solution where its solubility is low. Use the following guide to diagnose and resolve the issue.

Troubleshooting Workflow

G start Precipitation Observed in Culture Medium check_conc Is the final this compound concentration too high? start->check_conc check_solvent_conc Is the final solvent (DMSO/Ethanol) concentration > 0.5%? check_conc->check_solvent_conc No sol_high_conc Reduce final this compound concentration. Determine max solubility empirically. check_conc->sol_high_conc Yes check_mixing Was the stock solution added directly to the full volume of medium? check_solvent_conc->check_mixing No sol_solvent_conc Prepare a more concentrated stock solution to reduce the volume added. check_solvent_conc->sol_solvent_conc Yes check_media_cond Are there issues with the culture medium itself? check_mixing->check_media_cond No sol_mixing Improve mixing technique: - Add stock to a small volume of serum/medium first. - Vortex/pipette gently while adding to the final volume. check_mixing->sol_mixing Yes sol_media_cond Check for media component precipitation (e.g., calcium phosphate). Use fresh, pre-warmed medium. check_media_cond->sol_media_cond Yes success Problem Resolved check_media_cond->success No sol_high_conc->success sol_solvent_conc->success sol_mixing->success

Caption: Troubleshooting precipitation of this compound.

Data Presentation

Solubility of Vitamin D3 (Cholecalciferol) in Various Solvents

The solubility of this compound is expected to be similar to that of its precursor, Vitamin D3. The following table summarizes the mole fraction solubility of Vitamin D3 in various solvents at 298.2 K (25°C).

SolventMole Fraction Solubility (x 10⁻¹)Qualitative Solubility
Water0.0000103Practically Insoluble[5]
Ethylene Glycol (EG)0.00524Poorly Soluble[12]
Propylene Glycol (PG)0.0337Sparingly Soluble[12]
Dimethyl Sulfoxide (DMSO)0.0723Sparingly Soluble[12]
Polyethylene Glycol-400 (PEG-400)0.291Sparingly Soluble[12]
1-Butanol1.69Very Soluble[12]
Ethanol1.77Very Soluble[12]
2-Butanol1.87Very Soluble[12]
Ethyl Acetate (EA)1.95Very Soluble[12]
2-Propanol (IPA)2.45Very Soluble[12]
Transcutol®4.03Very Soluble[12]

Data adapted from a study on Vitamin D3 solubility.[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

  • Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: The molecular weight of this compound (C₂₇H₄₄O₃) is approximately 416.6 g/mol .[1]

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to the powder to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[8] Visually inspect to ensure all powder has dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to ensure sterility.[8]

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use, light-protected (amber or foil-wrapped) aliquots. Store the aliquots at -20°C or -80°C.[8][10]

Protocol 2: Preparing Final Culture Medium with this compound

This protocol describes the standard workflow for diluting the stock solution into the final culture medium.

G cluster_prep Preparation cluster_dilution Dilution cluster_final Final Steps thaw Thaw a single-use aliquot of This compound stock solution intermediate_dilution Optional: Perform an intermediate dilution of the stock in culture medium thaw->intermediate_dilution warm_media Pre-warm culture medium and serum (if used) to 37°C final_dilution Add the stock (or intermediate dilution) drop-wise to the final volume of pre-warmed medium while gently swirling warm_media->final_dilution intermediate_dilution->final_dilution mix Mix thoroughly but gently (e.g., by inverting the tube/bottle) final_dilution->mix use Use the final medium immediately to treat cells mix->use

Caption: Workflow for preparing this compound-containing culture medium.

Signaling Pathway

Simplified Vitamin D Signaling Pathway

This compound, as a Vitamin D metabolite, is expected to signal through the Vitamin D Receptor (VDR). The active form of Vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), binds to the VDR, which then typically heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. This is known as the genomic pathway. There are also non-genomic pathways that involve rapid, membrane-initiated signals.[13][14][15][16]

Caption: Simplified genomic and non-genomic Vitamin D signaling pathways.

References

Validation & Comparative

A Comparative Analysis of Secalciferol and Calcitriol on Vitamin D Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Secalciferol and Calcitriol, two key metabolites of Vitamin D, and their respective activities on the Vitamin D Receptor (VDR). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

This compound ((24R)-24,25-Dihydroxyvitamin D3) and Calcitriol (1α,25-dihydroxyvitamin D3) are both biologically active metabolites of vitamin D3. Calcitriol is widely recognized as the most active form of vitamin D3, playing a crucial role in calcium homeostasis and bone metabolism through its high affinity for the Vitamin D Receptor (VDR). This compound is another major metabolite, and while also a VDR agonist, its comparative efficacy and potential for differential gene regulation are areas of ongoing research. This guide aims to provide a comparative analysis of these two compounds on VDR activation.

Mechanism of Action: VDR Signaling Pathway

Both this compound and Calcitriol exert their genomic effects by binding to the VDR, a nuclear transcription factor. Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Calcitriol VDR VDR Ligand->VDR Binds VDR_RXR_Ligand Ligand-VDR-RXR Heterodimer VDR->VDR_RXR_Ligand Heterodimerizes with RXR RXR RXR VDRE VDRE VDR_RXR_Ligand->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis & Biological Response mRNA->Protein

Figure 1: VDR Signaling Pathway.

Comparative Performance Data

The following tables summarize the available quantitative data on the VDR binding affinity and activation potency of this compound and Calcitriol. It is important to note that the data for each compound may originate from different studies employing varied experimental conditions, which can influence the absolute values. Therefore, a direct comparison should be made with caution.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundDissociation Constant (Kd)Reference Assay
Calcitriol ~0.1 nMCompetitive Radioligand Binding Assay
This compound Data not available in direct comparative studies-

Table 2: Vitamin D Receptor (VDR) Activation Potency

CompoundEC50 / AC50Assay TypeCell LineReference
Calcitriol ~3 nM (EC50)VDR Redistribution AssayNot Specified[Thermo Fisher Scientific]
Calcitriol 0.65 nM (AC50)CYP24A1-Luciferase Reporter AssayHEK293T[Mahapatra et al., 2020]
This compound 150 nM (EC50)VDR Activation AssayNot Specified[MedChemExpress]

Differential Effects on Gene Expression and Cellular Processes

While both this compound and Calcitriol activate VDR-mediated gene transcription, emerging evidence suggests they can have differential effects on specific cellular processes.

  • Osteoblast Differentiation: In human osteoblasts, both Calcitriol and this compound have been shown to induce gene transcription through the nuclear VDR. However, one study indicated that in the absence of dexamethasone, this compound, but not Calcitriol, induced calcium mineralization, suggesting distinct roles in osteogenesis.

  • Reactive Oxygen Species (ROS) Production: The same study observed that Calcitriol increased ROS production, while this compound decreased it, highlighting a potential difference in their cellular effects beyond VDR activation.

  • Target Gene Regulation: Calcitriol is a well-established potent inducer of CYP24A1, the enzyme responsible for the catabolism of vitamin D metabolites. The comparative effect of this compound on a broad range of VDR target genes requires further investigation to fully elucidate their differential gene regulatory profiles.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

VDR Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound for the VDR.

  • Preparation of VDR-containing lysate:

    • Culture cells known to express VDR (e.g., T-47D human breast cancer cells) under standard conditions.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, pH 7.4).

    • Centrifuge the homogenate to obtain a supernatant containing the VDR.

  • Competitive Binding:

    • Incubate a fixed concentration of radiolabeled Calcitriol (e.g., [³H]Calcitriol) with the VDR-containing lysate.

    • Add increasing concentrations of the unlabeled competitor compound (Calcitriol or this compound).

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification and Analysis:

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

    • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

    • Calculate the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand).

    • Determine the Kd value using the Cheng-Prusoff equation.

VDR Reporter Gene Assay

This assay measures the ability of a compound to activate VDR-mediated gene transcription.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a VDR expression vector and a reporter plasmid containing a VDRE upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with varying concentrations of this compound or Calcitriol. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and reporter protein expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

VDR_Reporter_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection 2. Co-transfection with VDR expression vector & VDRE-luciferase reporter Cell_Culture->Transfection Plating 3. Plate transfected cells Transfection->Plating Treatment 4. Treat with this compound or Calcitriol Plating->Treatment Incubation 5. Incubate for 24h Treatment->Incubation Lysis 6. Cell Lysis Incubation->Lysis Luciferase_Assay 7. Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis 8. Data Analysis (Calculate EC50) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: VDR Reporter Gene Assay Workflow.

Conclusion

Calcitriol is a significantly more potent activator of the Vitamin D Receptor than this compound, exhibiting a much higher binding affinity and greater potency in transcriptional activation assays. While both compounds can modulate the expression of VDR target genes, emerging evidence of their differential effects on specific cellular processes suggests that this compound may have unique biological roles that are not simply attributable to a weaker version of Calcitriol's activity. Further head-to-head comparative studies are warranted to fully elucidate their distinct mechanisms of action and potential therapeutic applications. The provided experimental protocols offer a framework for conducting such comparative analyses.

A Comparative Analysis of Secalciferol and Doxercalciferol for the Management of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Secalciferol and Doxercalciferol

This compound , also known as (24R)-24,25-dihydroxyvitamin D3, is a significant active metabolite of vitamin D3 (cholecalciferol)[1][2][3][4][5]. It plays a role in calcium homeostasis and cellular differentiation[1][2][5]. In the context of SHPT, its clinical utility as a standalone therapeutic agent is not as extensively documented as other vitamin D analogs.

Doxercalciferol , a synthetic vitamin D2 analog (1α-hydroxyvitamin D2), is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the active form that can suppress parathyroid hormone (PTH) synthesis and secretion[6][7]. It is an established treatment for SHPT in patients with CKD[6].

Mechanism of Action and Signaling Pathways

Both this compound (as a metabolite of vitamin D3) and the active form of doxercalciferol ultimately exert their effects through the vitamin D receptor (VDR). Activation of the VDR in the parathyroid gland is the primary mechanism for suppressing PTH gene transcription.

Doxercalciferol undergoes hepatic activation to its active form, which then binds to the VDR. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the promoter region of the PTH gene, inhibiting its transcription.

The signaling pathway for both compounds converges on VDR activation, leading to the downstream regulation of genes involved in calcium and phosphate homeostasis.

Vitamin D Signaling Pathway in Parathyroid Gland Vitamin D Signaling Pathway for PTH Suppression cluster_doxercalciferol Doxercalciferol Pathway cluster_this compound This compound Pathway Doxercalciferol Doxercalciferol (1α-hydroxyvitamin D2) Liver Liver (CYP27A1) Doxercalciferol->Liver Metabolism Active_Doxer 1α,25-dihydroxyvitamin D2 Liver->Active_Doxer VDR Vitamin D Receptor (VDR) Active_Doxer->VDR Cholecalciferol Cholecalciferol (Vitamin D3) Liver_Seco Liver (25-hydroxylase) Cholecalciferol->Liver_Seco Metabolism Calcifediol Calcifediol (25-hydroxyvitamin D3) Liver_Seco->Calcifediol Kidney_Seco Kidney (24-hydroxylase) Calcifediol->Kidney_Seco This compound This compound (24,25-dihydroxyvitamin D3) Kidney_Seco->this compound This compound->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR binds RXR Retinoid X Receptor (RXR) RXR->VDR_RXR binds VDRE Vitamin D Response Element (on PTH gene) VDR_RXR->VDRE binds to PTH_Gene PTH Gene Transcription VDRE->PTH_Gene regulates PTH_Suppression Suppression of PTH PTH_Gene->PTH_Suppression leads to

Caption: Simplified signaling pathways of Doxercalciferol and this compound leading to PTH suppression.

Comparative Efficacy Data

As a direct comparison is unavailable, we present data from a randomized, blinded, 3-month trial comparing doxercalciferol to cholecalciferol in vitamin D-deficient CKD stage 3 and 4 patients with elevated PTH.

Table 1: Comparison of Efficacy Parameters

ParameterDoxercalciferol (n=25)Cholecalciferol (n=22)P-value (between treatments)
Baseline PTH (pg/mL) 106.5 ± 44.3108.7 ± 42.7NS
End of Study PTH (pg/mL) 80.4 ± 48.696.5 ± 48.70.19
% Change in PTH -27% ± 34% (P=0.002)-10% ± 31% (P=0.16)0.11
Baseline Serum Calcium (mg/dL) 9.1 ± 0.59.0 ± 0.8NS
End of Study Serum Calcium (mg/dL) 9.5 ± 0.9 (P=0.04)9.0 ± 0.60.15
Baseline Serum Phosphorus (mg/dL) 3.4 ± 0.63.8 ± 0.4NS
End of Study Serum Phosphorus (mg/dL) No significant changeNo significant changeNS

Data adapted from a randomized trial comparing doxercalciferol and cholecalciferol.[8] "NS" indicates not significant.

Experimental Protocols

The following is a summary of the methodology from the key comparative study cited.

Study Design: Randomized, blinded, 3-month clinical trial.

Participant Population: Vitamin D-deficient patients with CKD stage 3 or 4 and PTH levels above the Kidney Disease Outcomes Quality Initiative (KDOQI) target.

Interventions:

  • Doxercalciferol Group: 1 µ g/day .

  • Cholecalciferol Group: 4000 IU/day for 1 month, followed by 2000 IU/day.

Key Measurements:

  • Intact parathyroid hormone (iPTH), serum calcium, serum phosphorus, and 25-hydroxyvitamin D levels were measured at baseline and at specified intervals throughout the 3-month study period.

Experimental_Workflow Experimental Workflow for Comparative Study Recruitment Patient Recruitment (CKD Stage 3/4, High PTH, Vitamin D Deficient) Randomization Randomization Recruitment->Randomization Group_D Doxercalciferol Group (1 µg/day) Randomization->Group_D Group_C Cholecalciferol Group (4000 IU/day for 1mo, then 2000 IU/day) Randomization->Group_C Treatment 3-Month Treatment Period Group_D->Treatment Group_C->Treatment Data_Collection Data Collection (Baseline, Monthly) Treatment->Data_Collection Analysis Statistical Analysis (Comparison of PTH, Ca, P levels) Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: Workflow of a randomized clinical trial comparing Doxercalciferol and Cholecalciferol.

Safety and Tolerability

Hypercalcemia: In the comparative study, there was a significant rise in serum calcium in the doxercalciferol-treated patients, although the changes were within the normal range and the difference between the two treatments did not reach statistical significance.[8] Three patients developed hypercalcemia (defined as >10.5 mg/dl), two in the doxercalciferol group and one in the cholecalciferol group.[8]

Hyperphosphatemia: Neither doxercalciferol nor cholecalciferol had a significant effect on phosphorus levels in the cited study.[8]

Pharmacokinetics

Table 2: Pharmacokinetic Properties

ParameterDoxercalciferolThis compound (as metabolite of Cholecalciferol)
Activation Requires hepatic 25-hydroxylation to 1α,25-dihydroxyvitamin D2.[6]Formed from 25-hydroxyvitamin D3 via 24-hydroxylation, primarily in the kidney.
Half-life of active metabolite The terminal half-life of 1,25-dihydroxyvitamin D2 is approximately 32 to 37 hours.The half-life of this compound itself is not as well-defined in the context of therapeutic use. The half-life of its precursor, 25-hydroxyvitamin D3, is approximately 15 days.
Bioavailability Oral bioavailability of the active metabolite is approximately 42%.Dependent on the absorption of the parent compound, cholecalciferol.

Discussion and Conclusion

Based on the available evidence, doxercalciferol demonstrates a statistically significant reduction in PTH levels from baseline in patients with CKD and secondary hyperparathyroidism.[8] While cholecalciferol (the precursor to this compound) also showed a trend towards lowering PTH, the effect was not statistically significant in the head-to-head comparison.[8]

The risk of hypercalcemia may be slightly elevated with doxercalciferol compared to cholecalciferol, although more extensive studies are needed to confirm this. Both treatments appear to have a minimal impact on serum phosphorus levels.

For drug development professionals, the choice between a prohormone like doxercalciferol and nutritional vitamin D supplementation (leading to the formation of this compound and other metabolites) involves a trade-off between the potency of PTH suppression and the risk of side effects. The development of novel vitamin D analogs continues to focus on maximizing PTH suppression while minimizing off-target effects on calcium and phosphorus absorption. Further research directly comparing a broader range of vitamin D metabolites, including this compound, with synthetic analogs like doxercalciferol is warranted to provide a more definitive guide for therapeutic selection.

References

A Comparative Analysis of the Biological Activities of Secalciferol and Cholecalciferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Secalciferol (24,25-dihydroxycholecalciferol) and Cholecalciferol (Vitamin D3), supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct roles and potencies of these two vitamin D metabolites.

Introduction

Cholecalciferol (Vitamin D3) is a prohormone that plays a crucial role in calcium homeostasis and bone metabolism. It is biologically inactive and requires a two-step enzymatic hydroxylation process to become the active hormone, Calcitriol (1,25-dihydroxycholecalciferol). The first hydroxylation occurs in the liver, converting Cholecalciferol to 25-hydroxycholecalciferol (Calcifediol), the major circulating form of vitamin D. The second hydroxylation takes place primarily in the kidneys, producing the biologically active Calcitriol.

This compound, or 24,25-dihydroxycholecalciferol, is a major metabolite of Calcifediol, formed by the action of the enzyme CYP24A1. Historically, this compound has been considered an inactive catabolite destined for excretion. However, emerging evidence suggests that it may possess unique biological activities, particularly in bone and cartilage, distinct from those of Calcitriol. This guide will delve into a detailed comparison of the known biological activities of this compound and Cholecalciferol, presenting available quantitative data and experimental methodologies.

Metabolic Pathway of Cholecalciferol

The metabolic activation and catabolism of Cholecalciferol is a tightly regulated process involving several key enzymes. The pathway illustrates the conversion of Cholecalciferol into its active form, Calcitriol, and its catabolism into this compound and ultimately inactive metabolites.

Cholecalciferol Metabolism Cholecalciferol Cholecalciferol (Vitamin D3) Calcifediol 25-Hydroxycholecalciferol (Calcifediol) Cholecalciferol->Calcifediol CYP2R1, CYP27A1 (Liver) Calcitriol 1,25-Dihydroxycholecalciferol (Calcitriol) [Active Hormone] Calcifediol->Calcitriol CYP27B1 (Kidney) This compound 24,25-Dihydroxycholecalciferol (this compound) Calcifediol->this compound CYP24A1 Inactive_Metabolites Inactive Metabolites (e.g., Calcitroic Acid) Calcitriol->Inactive_Metabolites CYP24A1 This compound->Inactive_Metabolites Further Metabolism

Metabolic pathway of Cholecalciferol to Calcitriol and this compound.

Comparative Biological Activity Data

The following tables summarize the available quantitative data comparing the biological activities of this compound and Cholecalciferol or its active metabolite, Calcitriol. It is important to note that direct comparative studies are limited, and the biological potency can vary significantly depending on the experimental model and the endpoint measured.

Table 1: In Vitro Effects on Osteoblasts

ParameterThis compoundCholecalciferolCalcitriol (1,25-(OH)2D3)Experimental Model
Osteocalcin Synthesis Stimulatory at high concentrationsNo direct effectPotent stimulatorHuman bone cells[1]
Cell Proliferation Biphasic effect (stimulatory at low, inhibitory at high concentrations)No direct effectBiphasic effect (stimulatory at low, inhibitory at high concentrations)Human bone cells[1]
Alkaline Phosphatase Activity Moderate stimulationNo direct effectPotent stimulationRat osteosarcoma cells (ROS 17/2.8)

Table 2: Effects on Intestinal Calcium Absorption

ParameterThis compoundCholecalciferol (as prohormone)Calcitriol (1,25-(OH)2D3)Experimental Model
Stimulation of Intestinal Calcium Transport Active, but less potent than CalcitriolRequires conversion to CalcitriolMost potent stimulatorIn vivo (chicks, rats)

Signaling Pathways

The biological effects of the active form of Cholecalciferol, Calcitriol, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] The signaling pathway for this compound is less clear, with some evidence suggesting it may act through a distinct receptor in certain tissues like cartilage.

Calcitriol Signaling Pathway

Calcitriol Signaling cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol (1,25-(OH)2D3) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates

Genomic signaling pathway of Calcitriol via the Vitamin D Receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Cholecalciferol are provided below.

In Vitro Osteoblast Differentiation Assay

Objective: To assess the effects of this compound and Cholecalciferol metabolites on the differentiation of osteoblasts.

Methodology:

  • Cell Culture: Human osteoblast-like cells (e.g., MG-63 or primary human osteoblasts) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Once the cells reach a desired confluency (e.g., 70-80%), the medium is replaced with a serum-free or low-serum medium containing various concentrations of this compound, Cholecalciferol (or its active metabolite, Calcitriol) or a vehicle control (e.g., ethanol). The concentrations may range from 10⁻¹² to 10⁻⁶ M.

  • Assessment of Differentiation Markers:

    • Alkaline Phosphatase (ALP) Activity: After a specified incubation period (e.g., 72 hours), cells are lysed, and the ALP activity in the cell lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate. The absorbance is read at 405 nm, and the results are normalized to the total protein content.

    • Osteocalcin Production: The concentration of osteocalcin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Mineralization: For long-term studies (e.g., 21 days), the formation of mineralized nodules is assessed by staining the cell cultures with Alizarin Red S, which stains calcium deposits. The stained area can be quantified by image analysis.

  • Data Analysis: The results are typically expressed as a percentage of the control group, and dose-response curves are generated to determine the potency (e.g., EC50) of each compound.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of this compound and Cholecalciferol metabolites to the Vitamin D Receptor.

Methodology:

  • Preparation of VDR: A source of VDR is required, which can be a cytosol extract from a VDR-rich tissue (e.g., chick intestine) or a purified recombinant VDR protein.

  • Radioligand: A radiolabeled form of the high-affinity VDR ligand, typically [³H]1,25(OH)₂D₃, is used.

  • Competitive Binding: A constant amount of VDR preparation and radioligand is incubated with increasing concentrations of the unlabeled competitor compounds (this compound, Cholecalciferol, Calcitriol).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite adsorption, dextran-coated charcoal, or gel filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Workflow for the Vitamin D Receptor competitive binding assay.

Conclusion

References

Unmasking Potential Inaccuracies: A Comparative Guide to Secalciferol Cross-reactivity in Vitamin D Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D levels is paramount. However, the presence of various vitamin D metabolites, such as Secalciferol ((24R)-24,25-Dihydroxyvitamin D3), can lead to cross-reactivity in common immunoassays, potentially skewing results and impacting clinical interpretation. This guide provides a comparative analysis of this compound's impact on major vitamin D immunoassays, supported by experimental data and detailed protocols.

This compound, a significant metabolite of vitamin D, plays a role in calcium homeostasis. Due to its structural similarity to 25-hydroxyvitamin D [25(OH)D], the primary analyte for assessing vitamin D status, this compound can interfere with the antibody-based detection methods used in many commercial immunoassays. This cross-reactivity can lead to an overestimation of a patient's true vitamin D levels, with implications for research, diagnostics, and the development of drugs targeting the vitamin D pathway.

Comparative Analysis of Cross-reactivity

The degree of cross-reactivity with vitamin D metabolites varies significantly across different immunoassay platforms. While specific quantitative data for this compound ((24R)-24,25-Dihydroxyvitamin D3) is not always explicitly provided in manufacturer's documentation, information on the broader category of 24,25-dihydroxyvitamin D offers valuable insights. The following table summarizes the available cross-reactivity data for 24,25-dihydroxyvitamin D3 in several widely used automated immunoassays. It is important to note that "24,25-dihydroxyvitamin D" in some package inserts may not differentiate between the (R) and (S) epimers.

Immunoassay PlatformManufacturerStated Cross-reactivity with 24,25-dihydroxyvitamin D3
LIAISON® 25 OH Vitamin D TOTAL Assay DiaSorinData not consistently provided in accessible documentation.
Elecsys® Vitamin D Total III RocheEmploys a specific monoclonal antibody to block cross-reactivity.[1]
ARCHITECT 25-OH Vitamin D AbbottCross-reactivity has been evaluated and is listed in the package insert.[2]
ADVIA Centaur® Vitamin D Total SiemensMinimal cross-reactivity reported for some metabolites.[3]
Access 25(OH) Vitamin D Total Beckman CoulterInformation on cross-reactivity is available in the product documentation.

It is crucial for laboratories to consult the specific package insert for the reagent lot in use, as cross-reactivity profiles can be subject to change with assay modifications.

Understanding the Vitamin D Signaling Pathway

The biological effects of vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. This compound, as a vitamin D metabolite, can also bind to the VDR. Understanding this pathway is essential for interpreting the potential biological consequences of cross-reactivity in vitamin D measurements.

VitaminD_Signaling cluster_blood Bloodstream cluster_cell Target Cell Vitamin D Vitamin D 25(OH)D 25(OH)D Vitamin D->25(OH)D Liver This compound This compound (24R,25(OH)2D3) 25(OH)D->this compound Kidney 1,25(OH)2D 1,25(OH)2D (Calcitriol) 25(OH)D->1,25(OH)2D Kidney VDR VDR This compound->VDR Binds 1,25(OH)2D->VDR Binds RXR RXR VDR->RXR Heterodimerizes VDRE VDRE RXR->VDRE Binds Gene Target Gene Transcription VDRE->Gene Regulates

Caption: Vitamin D metabolic and signaling pathway.

Experimental Protocol for Cross-reactivity Assessment

The standard procedure for evaluating the cross-reactivity of an interfering substance in an immunoassay is detailed in the Clinical and Laboratory Standards Institute (CLSI) guideline EP07-A2.[4][5][6][7][8] This protocol is widely adopted by manufacturers for in-house validation.

Objective: To determine the percentage of cross-reactivity of this compound in a specific 25-hydroxyvitamin D immunoassay.

Materials:

  • Patient serum samples with known low, medium, and high concentrations of endogenous 25(OH)D.

  • This compound standard of known concentration.

  • The 25(OH)D immunoassay system being evaluated (e.g., DiaSorin LIAISON®, Roche Elecsys®, etc.).

  • Calibrators and controls for the immunoassay system.

  • Precision pipettes and other standard laboratory equipment.

Procedure:

  • Sample Preparation:

    • Aliquots of the patient serum pools are prepared.

    • One set of aliquots is spiked with a known concentration of this compound. The concentration of the spiked substance should be high enough to produce a measurable effect.

    • A corresponding set of aliquots is spiked with the same volume of the diluent used for the this compound standard to serve as a control (unspiked sample).

  • Immunoassay Analysis:

    • Both the spiked and unspiked samples are analyzed in replicate using the 25(OH)D immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • The mean concentration of 25(OH)D is calculated for both the spiked and unspiked samples.

    • The percentage of cross-reactivity is calculated using the following formula:

      % Cross-reactivity = [(Mean concentration of spiked sample) - (Mean concentration of unspiked sample)] / (Concentration of this compound added) x 100

Interpretation: The resulting percentage indicates the extent to which the immunoassay recognizes this compound as 25(OH)D. A higher percentage signifies greater cross-reactivity and a higher potential for inaccurate results in samples containing this compound.

CrossReactivity_Workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Analysis & Interpretation Serum Patient Serum Pools (Low, Medium, High 25(OH)D) Spike Spike with this compound Serum->Spike Control Spike with Diluent (Control) Serum->Control Assay Analyze Spiked & Control Samples on Immunoassay Platform Spike->Assay Control->Assay Calculate Calculate Mean Concentrations Assay->Calculate Formula Apply Cross-reactivity Formula Calculate->Formula Result Determine % Cross-reactivity Formula->Result

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion

The potential for cross-reactivity with this compound and other vitamin D metabolites is a critical consideration for researchers and clinicians utilizing immunoassays for vitamin D assessment. While some modern assays have incorporated design features to mitigate this interference, the extent of the problem can vary between platforms. For studies where the accurate quantification of 25(OH)D is crucial, particularly in the presence of high levels of other metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard. When using immunoassays, it is imperative to be aware of the specific assay's cross-reactivity profile and to interpret results with caution, especially in populations where altered vitamin D metabolism might be present. Further studies from manufacturers providing clear, quantitative cross-reactivity data for specific metabolites like this compound would be highly beneficial to the scientific community.

References

Differential gene expression profiles: Secalciferol vs Calcitriol treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the differential gene expression profiles induced by secalciferol and calcitriol reveals distinct and overlapping regulatory functions, offering new insights for researchers, scientists, and drug development professionals. While both vitamin D metabolites exert their influence through the vitamin D receptor (VDR), their impact on the transcriptome showcases unique signatures with significant implications for therapeutic applications.

This compound, also known as (24R)-24,25-dihydroxyvitamin D3, and calcitriol, the hormonally active form of vitamin D (1α,25-dihydroxyvitamin D3), play crucial roles in calcium homeostasis and cellular regulation.[1][2] A systematic comparison of their effects on global gene expression in primary human and mouse fibroblasts has illuminated both shared and divergent pathways, providing a foundation for understanding their specific biological roles.[1]

Comparative Gene Expression Analysis

A pivotal study utilizing DNA microarray analysis systematically dissected the transcriptomic responses to this compound and calcitriol in both human prostate stromal cells (hP29SN) and mouse embryonic fibroblasts from Cyp27b1 knockout mice (mCyp27b1-/-), which lack the enzyme to produce calcitriol.[1] This experimental design allowed for a direct comparison of the intrinsic activities of these metabolites.

In human fibroblasts, treatment with calcitriol (10 nM) resulted in the regulation of 164 genes, while this compound (50 nM) modulated the expression of 175 genes.[1] Notably, the overlap in regulated genes was minimal, with only a small percentage of genes being commonly affected, highlighting their distinct genomic actions.[1] A similar trend was observed in mouse fibroblasts, where calcitriol (10 nM) regulated 619 genes and this compound (50 nM) affected 66 genes.[1]

One of the most significantly upregulated genes by both calcitriol and this compound in both human and mouse fibroblasts was CYP24A1, which encodes the enzyme responsible for vitamin D catabolism.[1] This indicates a shared negative feedback mechanism. However, the broader gene sets regulated by each compound were largely unique, pointing to specialized functions.[1]

Further studies in human and mouse corneal fibroblasts have corroborated the ability of both this compound and calcitriol to influence the expression of key vitamin D metabolizing enzymes. Both compounds were found to significantly increase the expression of CYP24A1 and CYP27B1 (the enzyme that produces calcitriol).[2] Interestingly, in human corneal fibroblasts, calcitriol also led to a significant increase in the expression of the Vitamin D Receptor (VDR) itself, an effect not observed with this compound treatment.[2]

The following table summarizes the key differentially expressed genes identified in these studies:

GeneTreatmentCell TypeFold Change/EffectReference
CYP24A1 CalcitriolHuman & Mouse FibroblastsUpregulated[1]
This compoundHuman & Mouse FibroblastsUpregulated[1]
CalcitriolHuman & Mouse Corneal FibroblastsIncreased Expression[2]
This compoundHuman & Mouse Corneal FibroblastsIncreased Expression[2]
CYP27B1 CalcitriolHuman & Mouse Corneal FibroblastsIncreased Expression[2]
This compoundHuman & Mouse Corneal FibroblastsIncreased Expression[2]
VDR CalcitriolHuman Corneal FibroblastsIncreased Expression[2]
This compoundHuman Corneal FibroblastsNo Significant Change[2]

Experimental Protocols

The findings presented are based on rigorous experimental methodologies designed to elucidate the specific effects of this compound and calcitriol on gene expression.

Global Gene Expression Analysis in Human and Mouse Fibroblasts[1]
  • Cell Culture:

    • Human primary prostate stromal cells (hP29SN) were cultured as previously described.

    • Mouse primary skin fibroblasts were isolated from Cyp27b1 knockout mice (mCyp27b1-/-).

  • Treatment:

    • Human fibroblasts were treated with 10 nM of calcitriol or 50 nM of this compound.

    • Mouse fibroblasts were treated with 10 nM of calcitriol or 50 nM of this compound.

  • Gene Expression Analysis:

    • RNA was extracted from the treated cells.

    • Gene expression profiling was performed using GeneChip® Human Genome U133 Plus 2.0 Arrays for human cells and GeneChip® Mouse Genome 430 2.0 Arrays for mouse cells.

    • Data normalization and analysis were conducted using GeneSpring GX 7.3.1 Expression Analysis software. A cut-off of a twofold expression change was used to identify regulated genes.

Analysis of Vitamin D Metabolizing Enzymes in Corneal Fibroblasts[2]
  • Cell Culture:

    • Primary human and mouse corneal fibroblasts were used.

  • Treatment:

    • Cells were treated with 20 nM of calcitriol or 100 nM of this compound.

  • Protein Expression Analysis:

    • Western blotting was used to measure the protein expression of VDR, CYP24A1, and CYP27B1.

Signaling Pathways and Experimental Workflow

The differential gene expression profiles induced by this compound and calcitriol are a consequence of their interaction with the Vitamin D Receptor (VDR) and the subsequent recruitment of co-regulatory proteins to target gene promoters.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds to Calcitriol Calcitriol Calcitriol->VDR Binds to VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Forms complex with RXR RXR RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element VDR_RXR_complex->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates

Vitamin D Signaling Pathway

The experimental workflow for comparing the gene expression profiles of this compound and calcitriol typically involves a series of steps from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Fibroblasts) Treatment 2. Treatment (this compound or Calcitriol) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Microarray 4. Microarray Analysis (or RNA-Seq) RNA_Extraction->Microarray Data_Analysis 5. Data Analysis (Differential Gene Expression) Microarray->Data_Analysis Biological_Interpretation 6. Biological Interpretation (Pathway Analysis) Data_Analysis->Biological_Interpretation

Gene Expression Analysis Workflow

References

A Comparative Analysis of the Relative Stability of Secalciferol and Ergocalciferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative stability of Secalciferol (24,25-dihydroxycholecalciferol) and Ergocalciferol (Vitamin D2). While direct comparative stability studies are limited, this document synthesizes available experimental data on the individual compounds, outlines relevant experimental methodologies, and illustrates the pertinent biological pathways to inform research and drug development efforts.

Introduction to this compound and Ergocalciferol

Ergocalciferol (Vitamin D2) is a vital nutrient synthesized by plants and fungi upon exposure to UVB light. It is widely used in food fortification and as a dietary supplement to prevent and treat vitamin D deficiency. This compound, a metabolite of Cholecalciferol (Vitamin D3), is formed in the body through the action of the enzyme CYP24A1. While historically considered an inactive breakdown product, recent research suggests this compound may possess distinct biological activities, including a potential role in bone health and calcium homeostasis. Both molecules exert their primary physiological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes.[1][2]

Relative Stability Profile

Ergocalciferol (Vitamin D2) Stability

Ergocalciferol is known to be sensitive to several environmental factors, including heat, light, and air.[3] Decomposition of Ergocalciferol often leads to the formation of products with higher polarity.[4] In the solid state, its stability is significantly influenced by temperature and humidity.

Table 1: Stability of Solid Ergocalciferol Under Various Conditions

Temperature (°C)Relative Humidity (%)ObservationReference
25Dry AirRapid decomposition[4]
40Dry AirRapid decomposition[4]
25HighDecomposition[4]
40HighRapid decomposition[4]

Note: "Rapid decomposition" indicates significant degradation observed in the study, though specific quantitative rates were not detailed in the abstract.

This compound (24,25-dihydroxycholecalciferol) Stability

Quantitative chemical stability data for this compound is sparse. Information from commercial suppliers suggests that this compound is unstable in solution and requires storage at -20°C, protected from light, and under a nitrogen atmosphere to minimize degradation. In vivo, this compound has a reported plasma half-life, which is an indicator of its metabolic stability. One study in vitamin D3-replete rats determined the clearance of 24,25-dihydroxyvitamin D3 from plasma followed a two-compartment model with a fast-phase half-life of 0.55 hours and a slow-phase half-life of 73.8 hours.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A general protocol for conducting forced degradation studies on vitamin D analogs involves subjecting the compound to a variety of stress conditions.

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

General Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the vitamin D analog (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid drug substance or its solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV and visible light) in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, typically HPLC.

  • Data Evaluation: Quantify the amount of the parent drug remaining and identify and quantify the degradation products. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of the active ingredient due to degradation.

Objective: To develop a validated analytical method capable of separating the parent drug from its degradation products and impurities.

Typical HPLC Method Parameters for Vitamin D Analogs:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of organic solvents like acetonitrile and methanol, sometimes with a small percentage of water. Isocratic elution is often preferred for simplicity.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at the wavelength of maximum absorbance for the specific vitamin D analog (e.g., 265 nm).

  • Injection Volume: A fixed volume, for instance, 20 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Signaling Pathway

Both this compound and Ergocalciferol are involved in the Vitamin D signaling pathway, which is primarily mediated by the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that, upon binding to its ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_liver Liver cluster_kidney Kidney cluster_nucleus Nucleus Ergocalciferol Ergocalciferol 25-hydroxyergocalciferol 25-hydroxyergocalciferol Ergocalciferol->25-hydroxyergocalciferol 25-hydroxylase Cholecalciferol Cholecalciferol Calcifediol Calcifediol (25-hydroxycholecalciferol) Cholecalciferol->Calcifediol 25-hydroxylase 1,25-dihydroxyergocalciferol 1,25-dihydroxyergocalciferol 25-hydroxyergocalciferol->1,25-dihydroxyergocalciferol 1α-hydroxylase Calcitriol Calcitriol (1,25-dihydroxycholecalciferol) Calcifediol->Calcitriol 1α-hydroxylase This compound This compound (24,25-dihydroxycholecalciferol) Calcifediol->this compound 24-hydroxylase (CYP24A1) VDR VDR 1,25-dihydroxyergocalciferol->VDR Calcitriol->VDR This compound->VDR Lower Affinity RXR RXR VDR->RXR Heterodimerizes VDRE VDRE RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates

Vitamin D metabolic and signaling pathway.

The diagram above illustrates the metabolic activation of Ergocalciferol and Cholecalciferol and their subsequent interaction with the Vitamin D Receptor to modulate gene expression. This compound is shown as a metabolite of Calcifediol and is also capable of binding to the VDR, albeit with potentially different affinity and functional consequences compared to Calcitriol.

Conclusion

The relative stability of this compound compared to Ergocalciferol is not well-documented through direct comparative studies. Available data indicates that Ergocalciferol is susceptible to degradation by heat, light, and humidity. Information on this compound's chemical stability is limited, with general recommendations for storage under controlled conditions to prevent degradation.

For drug development professionals, the lack of comprehensive stability data for this compound highlights a critical area for further investigation. Establishing a detailed stability profile through forced degradation studies and the development of a validated stability-indicating analytical method are essential steps for any potential therapeutic application of this compound. Understanding the degradation pathways and kinetics will be paramount for formulation development, defining appropriate storage conditions, and ensuring product quality and shelf-life. Both compounds play a role in the Vitamin D signaling pathway, and their relative stability in various formulations will ultimately impact their bioavailability and therapeutic efficacy. Further research is warranted to provide a direct and quantitative comparison of the stability of these two important vitamin D-related compounds.

References

Evaluating the efficacy of protein binding assays versus HPLC for Secalciferol measurement

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: Protein Binding Assays vs. HPLC for Secalciferol Measurement

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a vitamin D analog, is critical. The choice of analytical method can significantly impact study outcomes, balancing factors like sensitivity, specificity, throughput, and cost. This guide provides an objective comparison between two common analytical techniques: Protein Binding Assays (PBA) and High-Performance Liquid Chromatography (HPLC), supported by performance data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. It is considered a gold standard for the analysis of vitamin D and its metabolites due to its high specificity and accuracy.

Principle of HPLC

HPLC operates by injecting a small volume of a liquid sample into a column packed with a stationary phase. The sample is transported through the column by a liquid mobile phase under high pressure. Components of the sample separate based on their differential interactions with the stationary and mobile phases. For this compound and other vitamin D metabolites, reversed-phase HPLC with a C18 column is commonly employed, and detection is typically achieved using an ultraviolet (UV) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Typical Experimental Protocol for HPLC

A common procedure for measuring this compound (or its precursor, 25-hydroxyvitamin D) in a biological matrix like serum or plasma involves the following steps:

  • Sample Preparation: Serum proteins are precipitated using an organic solvent like ethanol or acetonitrile.

  • Liquid-Liquid Extraction: The analyte is extracted from the aqueous phase using a nonpolar solvent such as hexane.

  • Evaporation: The organic extract containing the analyte is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is redissolved in a small volume of the mobile phase.

  • Injection and Chromatographic Separation: A specific volume (e.g., 20-100 µL) of the reconstituted sample is injected into the HPLC system. The separation is performed on a C18 column with a mobile phase, which could be a mixture of solvents like methanol, acetonitrile, and water.

  • Detection: The concentration of the separated this compound is measured by a UV detector, typically at a wavelength of 265 nm.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma/Serum Sample Precipitation Add Acetonitrile (Protein Precipitation) Sample->Precipitation Extraction Add Hexane (Liquid-Liquid Extraction) Precipitation->Extraction Evaporation Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (265 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for this compound measurement using HPLC.

Protein Binding Assay (PBA)

Protein Binding Assays, including competitive protein binding assays (CPBA) and immunoassays, are methods that rely on the specific binding of an analyte to a binding protein. For vitamin D metabolites, the Vitamin D Binding Protein (DBP) is commonly used.

Principle of PBA

In a competitive PBA, a known quantity of a labeled tracer (e.g., radioactively labeled this compound) competes with the unlabeled this compound present in the sample for a limited number of binding sites on the DBP. After an incubation period, the bound and free fractions of the tracer are separated. The amount of bound labeled tracer is inversely proportional to the concentration of unlabeled this compound in the sample. By comparing the results to a standard curve, the concentration of this compound in the sample can be determined.

Typical Experimental Protocol for PBA

A general protocol for a competitive protein binding assay for this compound would include these steps:

  • Sample Extraction: this compound is extracted from the plasma or serum sample using a solvent like diethyl ether and methylene chloride.

  • Purification: The lipid extract is purified using techniques like column chromatography (e.g., Sephadex LH-20) to remove interfering substances.

  • Assay Setup: The purified sample extract is incubated with a specific dilution of a plasma source containing DBP (e.g., sheep plasma) and a known amount of a radioactive tracer, such as [3H]-25-hydroxyvitamin D3.

  • Separation of Bound and Free Ligand: After incubation, a separating agent (e.g., charcoal) is used to adsorb the unbound tracer, allowing for the separation of the DBP-bound tracer.

  • Measurement: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Quantification: The concentration of this compound in the sample is determined by comparing the results to a standard curve generated with known concentrations of the analyte.

PBA Workflow Diagram

PBA_Workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay Sample Plasma/Serum Sample Extraction Solvent Extraction Sample->Extraction Purification Column Purification Extraction->Purification Incubation Incubate: Sample + Tracer + DBP Purification->Incubation Separation Separate Bound from Free Tracer Incubation->Separation Measurement Measure Radioactivity of Bound Fraction Separation->Measurement Calculation Calculate Concentration (vs. Standard Curve) Measurement->Calculation

Safety Operating Guide

Navigating the Safe Disposal of Secalciferol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Secalciferol, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires stringent disposal procedures to mitigate risks.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, rinse the affected skin area thoroughly with large amounts of water and remove contaminated clothing.[1] If swallowed, call a poison center or physician immediately.[1]

Core Disposal Protocol

The primary directive for this compound disposal is to avoid release to the environment and to dispose of contents and containers to an approved waste disposal plant .[1] Do not dispose of this compound down the drain or in regular trash.[3][4] Improper disposal can lead to contamination of water supplies and soil, posing a significant threat to wildlife and human health.[3][5]

Step-by-Step Disposal Procedure:

  • Segregation: Isolate this compound waste from other laboratory waste streams. It should be treated as hazardous pharmaceutical waste.[6][7]

  • Containment: Place the this compound waste in a clearly labeled, sealed, and leak-proof container.[4] The container should be appropriate for hazardous chemical waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste to an approved treatment, storage, and disposal facility (TSDF), where it will typically be incinerated.[6][7]

Quantitative Data and Experimental Protocols

No specific quantitative data or experimental protocols for the disposal of this compound were identified in the provided search results. Disposal procedures for chemical compounds are guided by regulatory standards and safety data sheets rather than experimental studies. The key data point from the Safety Data Sheet (SDS) is the classification of this compound as a Category 1 acute and chronic aquatic toxin, underscoring the critical need for professional disposal to prevent environmental harm.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram outlines the necessary steps and decision points for laboratory personnel.

Secalciferol_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal External Disposal Process A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Pharmaceutical Waste B->C D Place in Labeled, Sealed, Leak-Proof Container C->D I Improper Disposal (Drain or Trash) C->I E Store in Designated Hazardous Waste Area D->E F Arrange for Collection by Licensed Waste Hauler E->F Hand-off G Transport to Approved Waste Disposal Plant F->G H Final Disposal (e.g., Incineration) G->H J Environmental Contamination & Regulatory Violation I->J

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby upholding their commitment to safety, environmental stewardship, and regulatory compliance.

References

Essential Safety and Logistical Information for Handling Secalciferol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Secalciferol, a metabolite of Vitamin D used in research. Adherence to these guidelines will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent inhalation, skin, and eye contact.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsTo be worn at all times when handling this compound to protect against splashes or airborne particles.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a range of chemicals. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated.[2]
Body Protection Impervious Clothing / Laboratory CoatA fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.[1]
Respiratory Protection Suitable RespiratorFor handling the powder form where dust may be generated, a NIOSH-approved N95 or higher particulate respirator is recommended.[3][4][5] In instances of potential aerosol generation from solutions, a respirator with an organic vapor cartridge may be necessary.[3] A formal respiratory protection program, including fit testing, should be in place.[4]

Note: No occupational exposure limit (OEL) has been established for this compound.[1] Therefore, it is critical to minimize exposure through the consistent and correct use of PPE and proper handling techniques.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental protection.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]

  • For long-term stability, the powdered form should be stored at -20°C.[1][6]

Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

Disposal:

  • Dispose of this compound and any contaminated materials through an approved waste disposal plant.[1]

  • Do not dispose of this compound down the drain.[7][8]

  • For disposal of small quantities, it is recommended to mix the compound with an inert, non-combustible absorbent material (e.g., sand, cat litter) and place it in a sealed container for collection by a licensed chemical waste contractor.[7][9]

  • All contaminated labware (e.g., vials, pipette tips) should be disposed of as chemical waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spills:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., diatomite, universal binders) to prevent the spread of dust or liquid.[1]

  • Carefully collect the absorbed material and place it into a sealed, labeled container for chemical waste disposal.[1]

  • Decontaminate the spill area with alcohol or a suitable laboratory detergent.[1]

First Aid:

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water. Do not induce vomiting.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Safe Handling Workflow for this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Prepare Handling Area (Fume Hood) A->B C Retrieve this compound from Storage B->C D Weigh/Handle Powder in Fume Hood C->D E Prepare Solution (if applicable) D->E F Decontaminate Work Surface E->F I Return this compound to Storage E->I G Segregate Waste F->G H Dispose of Waste via Approved Contractor G->H J Remove PPE H->J I->J K Wash Hands Thoroughly J->K

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.